molecular formula C32H61NO14 B8106333 Boc-NH-PEG12-propargyl

Boc-NH-PEG12-propargyl

Cat. No.: B8106333
M. Wt: 683.8 g/mol
InChI Key: BWGQYPVJEDNKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-NH-PEG12-propargyl is a useful research compound. Its molecular formula is C32H61NO14 and its molecular weight is 683.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H61NO14/c1-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-33-31(34)47-32(2,3)4/h1H,6-30H2,2-4H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGQYPVJEDNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H61NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatile Role of Boc-NH-PEG12-propargyl in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation, targeted therapeutics, and chemical biology, the demand for sophisticated molecular tools is paramount. Among these, heterobifunctional linkers play a pivotal role in connecting distinct molecular entities to create novel constructs with tailored functions. Boc-NH-PEG12-propargyl has emerged as a key player in this field, offering a unique combination of functionalities that enable researchers to synthesize complex biomolecules and therapeutic agents with high precision and efficiency.

This technical guide provides an in-depth exploration of the research applications of this compound, focusing on its core utilities in the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery systems, and other advanced bioconjugates. We will delve into the specific roles of its constituent parts, present relevant quantitative data, provide detailed experimental protocols for its use, and illustrate key concepts with clear diagrams.

Core Structure and Functionality

This compound is a trifunctional molecule, with each component contributing a specific and crucial role to its versatility as a linker:

  • Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for the selective reaction of the other end of the linker (the propargyl group) without interference from the amine. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine for subsequent conjugation reactions, typically forming stable amide bonds with carboxylic acids.[1][2][3]

  • 12-Unit Polyethylene Glycol Spacer (-PEG12-): The PEG chain is a hydrophilic spacer composed of 12 repeating ethylene glycol units. This component is critical for several reasons:

    • Enhanced Solubility: It significantly increases the aqueous solubility of the entire construct, which is often a major challenge for large and hydrophobic molecules like PROTACs and antibody-drug conjugates (ADCs).[4]

    • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. It can increase their stability, prolong their circulation half-life in the bloodstream, and reduce their immunogenicity.[5]

    • Optimal Spacing: The length of the PEG linker is a critical determinant of the efficacy of bifunctional molecules like PROTACs. It provides the necessary spatial separation between the two connected moieties to allow for optimal interaction with their respective biological targets.[6][7]

  • Propargyl Group (-CH₂-C≡CH): The terminal alkyne functionality of the propargyl group is specifically designed for use in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the propargyl-containing linker to a molecule bearing an azide group under mild conditions.[8][9][10]

Key Research Applications

The unique structural features of this compound make it an ideal tool for a range of applications in biomedical research and drug development.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[7][] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is frequently employed as a PEG-based linker in the modular synthesis of PROTACs.[9][12] The flexible and hydrophilic nature of the PEG chain is often advantageous for promoting the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation.[6][13]

The synthesis of a PROTAC using this linker typically follows a sequential approach:

  • One of the ligands (either for the POI or the E3 ligase) is modified to contain an azide group.

  • The this compound linker is then attached to this azide-modified ligand via a CuAAC reaction.

  • The Boc protecting group is removed from the other end of the linker.

  • The second ligand, which contains a carboxylic acid, is then coupled to the newly exposed amine to form the final PROTAC.

PROTAC_Mechanism

Bioconjugation and Targeted Drug Delivery

The principles of modular assembly enabled by this compound are also extensively applied in bioconjugation for creating targeted drug delivery systems. For instance, in the development of Antibody-Drug Conjugates (ADCs), a potent cytotoxic drug can be attached to a monoclonal antibody that specifically targets cancer cells. This approach enhances the therapeutic window of the drug by delivering it directly to the tumor site, thereby minimizing systemic toxicity.

The role of this compound in this context is to link the drug payload to the antibody. The propargyl group can be used to attach the linker to an azide-modified drug, and the deprotected amine can then be coupled to the antibody. The PEG spacer helps to improve the solubility and stability of the final ADC.

Bioconjugation_Workflow

Quantitative Data on PEG Linker Performance in PROTACs

While specific quantitative data for this compound is often context-dependent and found within proprietary drug development pipelines, published research on analogous PEG-containing PROTACs provides valuable insights into the impact of linker composition and length on degradation efficiency. The following table summarizes representative data from studies on PROTACs where the linker length was varied. It is important to note that direct comparisons should be made with caution due to differences in target proteins, E3 ligases, and cell lines used.

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM, Proliferation)Reference
GP262 PI3K/mTORVH032C8 alkyl42.23 - 227.4 (PI3K), 45.4 (mTOR)>7044.3 (OCI-AML3)[13]
Compound 12 Estrogen Receptor αpVHL12-atom PEG-likeNot explicitly stated, less effective than 13Not explicitly stated>10 µM[4]
Compound 13 Estrogen Receptor αpVHL16-atom PEG-likeMost effective in series>90~1 µM[4]
  • DC₅₀: Concentration required to degrade 50% of the target protein.

  • Dₘₐₓ: Maximum percentage of protein degradation achieved.

  • IC₅₀: Concentration required to inhibit 50% of cell proliferation.

This data highlights that linker length, a feature directly tunable with PEG linkers, is a critical parameter for optimizing PROTAC potency.[4][13] PROTACs with flexible linkers like PEG or alkyl chains often show superior degradation efficiency.[13]

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound. These are generalized protocols and may require optimization for specific substrates and applications.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation.[1]

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a carbocation scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Methodology:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting product is the TFA salt of the deprotected amine. For many subsequent reactions like amide coupling, this salt can be used directly.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash it with a saturated aqueous NaHCO₃ solution to neutralize the TFA. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Boc_Deprotection

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the linker and an azide-containing molecule.[8][10][14]

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-binding ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Degassed solvents/buffers

Methodology:

  • In a reaction vessel, dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the reaction buffer. The final concentration of the limiting reactant should typically be in the range of 10 µM to 10 mM.

  • Prepare a premix of the copper catalyst. For example, mix the CuSO₄ solution with the ligand solution (e.g., THPTA) at a 1:5 molar ratio (Cu:ligand). The ligand accelerates the reaction and protects biomolecules from oxidative damage.

  • Add the copper/ligand premix to the reaction mixture. The final concentration of copper is typically between 50 µM and 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.

  • Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the product can be purified using methods appropriate for the specific conjugate, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove the copper catalyst and excess reagents.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that has become an indispensable tool in modern chemical biology and drug discovery. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a "clickable" alkyne, provides researchers with a robust platform for the modular synthesis of complex molecular architectures. From advancing the frontier of targeted protein degradation with PROTACs to enabling the creation of precisely engineered bioconjugates for targeted therapy, the applications of this linker are both broad and impactful. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to Boc-NH-PEG12-propargyl: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG12-propargyl is a heterobifunctional linker molecule integral to the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, properties, and key applications, complete with experimental protocols and workflow diagrams. The molecule features three key components: a Boc-protected amine, a 12-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This unique combination of functional groups allows for sequential and specific conjugation to various biomolecules.

The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet easily removable mask for the primary amine, enabling controlled reaction schemes. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. Finally, the propargyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific attachment to azide-modified molecules.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a linear chain comprising the three functional domains mentioned above.

Structure:

Physicochemical Properties

Quantitative data for this compound and a closely related compound are summarized below. Data for the exact molecule is often found in supplier-specific certificates of analysis and may show slight variations.

PropertyValue (for t-Boc-N-Amido-PEG12-propargyl)Value (for related Boc-NH-PEG3-propargyl)Reference
Molecular Weight 683.8 g/mol 287.35 g/mol [1]
Molecular Formula C32H61NO15 (Calculated)C14H25NO5[2]
Appearance White to off-white solid or viscous oilColorless to light yellow liquid[2]
Purity Typically ≥95%>97.0% (NMR)[1][2]
Solubility Soluble in DMSO, DMF, DCMSoluble in DMSO, DMF, DCM[3]
Storage (Pure Form) -20°C for up to 3 years-20°C for up to 3 years[2][4]
Storage (In Solvent) -80°C for up to 1 year-80°C for 6 months[2][4]
Chemical Reactivity and Stability
  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is stable under a wide range of conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield a free primary amine.[5] This amine can then be conjugated to carboxylic acids or activated esters.

  • Propargyl Group: The terminal alkyne is a key functional group for "click chemistry." It undergoes a highly efficient and specific 1,3-dipolar cycloaddition with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[6]

  • PEG Spacer: The polyethylene glycol chain is generally stable and enhances the aqueous solubility and biocompatibility of the molecule and its conjugates.[7]

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)[8]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (3x).[8]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, NH2-PEG12-propargyl.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of the propargyl group of this compound to an azide-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Dimethyl sulfoxide (DMSO) or a suitable buffer system (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a stock solution of the azide-containing molecule in a suitable solvent.

  • Prepare a stock solution of this compound in DMSO.

  • In a reaction vessel, add the azide-containing molecule.

  • Sequentially add the this compound, typically in a slight molar excess.

  • Add the copper-coordinating ligand (e.g., TBTA) to the reaction mixture. The ligand accelerates the reaction and protects biomolecules from oxidative damage.[9]

  • Add the CuSO4 solution.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate. This reduces Cu(II) to the active Cu(I) catalyst.[9]

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Upon completion, the resulting conjugate can be purified by size exclusion chromatography, dialysis, or reversed-phase HPLC, depending on the nature of the product.

Applications in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The synthesis of a PROTAC using this linker typically involves a multi-step process:

  • Conjugation to the E3 Ligase Ligand: The deprotected amine of NH2-PEG12-propargyl can be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands) via standard amide bond formation.

  • Click Chemistry with the Target Protein Ligand: The propargyl group of the resulting conjugate is then reacted with an azide-modified ligand for the target protein of interest using a CuAAC reaction.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Click Chemistry boc_linker This compound deprotection TFA, DCM boc_linker->deprotection amine_linker NH2-PEG12-propargyl deprotection->amine_linker amide_coupling EDC, NHS amine_linker->amide_coupling e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->amide_coupling intermediate E3 Ligand-PEG12-propargyl amide_coupling->intermediate click_reaction CuSO4, NaAsc intermediate->click_reaction poi_ligand Target Protein Ligand (with -N3) poi_ligand->click_reaction protac Final PROTAC Molecule click_reaction->protac Bioconjugation_Logic cluster_functional_groups Reactive Functional Groups cluster_reactions Chemical Transformations cluster_products Reactive Intermediates / Products cluster_conjugates Potential Conjugates start This compound boc_amine Boc-Protected Amine (-NHBoc) start->boc_amine propargyl Propargyl Group (-C≡CH) start->propargyl deprotection Acidic Deprotection (e.g., TFA) boc_amine->deprotection click_chem CuAAC Click Chemistry propargyl->click_chem free_amine Free Amine (-NH2) deprotection->free_amine triazole Stable Triazole Linkage click_chem->triazole amide_conjugate Amide-Linked Biomolecule free_amine->amide_conjugate reacts with -COOH azide_conjugate Azide-Modified Biomolecule triazole->azide_conjugate formed from -N3

References

In-Depth Technical Guide to Boc-NH-PEG12-propargyl: A Key Linker in Bioconjugation and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG12-propargyl, a heterobifunctional linker integral to advancements in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, outlines key experimental protocols for its use, and illustrates its role in complex biological applications.

Core Compound Data

This compound, also known as t-Boc-N-Amido-PEG12-propargyl, is a valuable tool in chemical biology and drug discovery. Its structure features a Boc-protected amine, a flexible 12-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This unique combination of functional groups allows for a wide range of applications, particularly in the construction of complex molecular architectures.

PropertyValueReference
CAS Number 1520979-34-3[1][2]
Molecular Weight 683.8 g/mol [1][2]
Molecular Formula C₃₂H₆₁NO₁₄[1][2]

Key Applications

The primary utility of this compound lies in its ability to covalently link different molecular entities. The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form a stable triazole linkage with an azide-modified molecule. The Boc-protected amine, on the other hand, can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a variety of molecules, such as targeting ligands or payloads.

This dual functionality makes it an ideal linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG spacer in this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Experimental Protocols

Boc Group Deprotection

The removal of the Boc protecting group is a critical step to enable further conjugation at the amine terminus. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the cooled solution while stirring. The final concentration of TFA can range from 20-50% (v/v).

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound can be efficiently coupled to an azide-containing molecule using a CuAAC reaction.

Materials:

  • This compound (or its deprotected amine counterpart)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

  • Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized molecule (this compound) and the azide-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. If using a ligand, it should be added before the copper catalyst.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.

Visualizing the Workflow: PROTAC Synthesis

The synthesis of a PROTAC molecule using this compound involves a sequential series of reactions. The following diagram illustrates a general workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization (Click Chemistry) cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation Boc_Linker This compound Click_Reaction CuAAC Reaction (CuSO4, NaAsc) Boc_Linker->Click_Reaction Azide_Ligand Azide-functionalized E3 Ligase Ligand Azide_Ligand->Click_Reaction Intermediate Boc-NH-PEG12-Triazole-E3 Ligand Click_Reaction->Intermediate Deprotection Boc Deprotection (TFA in DCM) Intermediate->Deprotection Amine_Intermediate H2N-PEG12-Triazole-E3 Ligand Deprotection->Amine_Intermediate Coupling_Reaction Amide Coupling (e.g., HATU, DIPEA) Amine_Intermediate->Coupling_Reaction Target_Ligand Target Protein Ligand (with reactive group, e.g., -COOH) Target_Ligand->Coupling_Reaction PROTAC Final PROTAC Molecule Coupling_Reaction->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Targeted Protein Degradation Pathway

Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of a target protein. The mechanism of action is a catalytic cycle, as depicted below.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Recycle Recycling Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ternary_Complex->E3_Ligase Release Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target_Protein Ubiquitinated Target Protein Ubiquitination->Ub_Target_Protein Proteasome Proteasome Ub_Target_Protein->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

The Strategic Role of Boc-NH-PEG12-propargyl in PROTAC-Mediated Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This technical guide provides a comprehensive overview of the mechanism of action of a specific and widely utilized linker, Boc-NH-PEG12-propargyl, in the context of PROTACs. We will delve into its structural components, its role in ternary complex formation, and its contribution to the overall physicochemical properties of the PROTAC molecule. This guide will further present quantitative data on the impact of PEG linker length on PROTAC performance, detailed experimental protocols for PROTAC synthesis and evaluation, and visual diagrams to elucidate key pathways and workflows.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras are heterobifunctional molecules that consist of two ligands connected by a linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[4]

The Multifaceted Role of the Linker in PROTACs

The linker is not merely a spacer but an active component that significantly influences a PROTAC's biological activity.[3] Its length, composition, and attachment points are critical for optimizing the formation and stability of the ternary complex.[1] Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their favorable properties.[1] PEG linkers can enhance the solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[1]

This compound: A Keystone Linker in PROTAC Synthesis

This compound is a trifunctional linker that offers distinct advantages in the modular synthesis of PROTACs. Its mechanism of action can be understood by dissecting its three key components: the Boc protecting group, the 12-unit polyethylene glycol chain, and the terminal propargyl group.

  • Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group serves as a temporary protecting group for the amine functionality. This is crucial for a stepwise and controlled synthesis of the PROTAC molecule. The amine is typically reserved for conjugation to either the target protein ligand or the E3 ligase ligand. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive amine for subsequent coupling reactions.[5][6]

  • PEG12 (12-unit Polyethylene Glycol) Chain: The 12-unit PEG chain is the core of this linker and plays a pivotal role in the PROTAC's overall performance.

    • Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often lipophilic PROTAC molecule, which is crucial for its biological activity and formulation.[1] The flexibility of the PEG chain can also aid in cell permeability by allowing the PROTAC to adopt conformations that shield its polar surface area.

    • Ternary Complex Formation: The length of the PEG linker is a critical parameter for the stability and productivity of the ternary complex. A linker that is too short may cause steric hindrance between the target protein and the E3 ligase, while a linker that is too long can lead to an unstable complex. The 12-unit length of this PEG chain provides a significant degree of flexibility and reach, which is often within the optimal range for inducing effective protein-protein interactions within the ternary complex.

  • Propargyl Group: The terminal propargyl group (a terminal alkyne) is a key functional handle for "click chemistry." Specifically, it readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized molecule.[7] This reaction is highly efficient, specific, and can be performed under mild conditions, making it an ideal method for the final conjugation step in PROTAC synthesis.[] This allows for the modular and efficient assembly of a PROTAC from two separate ligand-linker fragments.[2]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is often quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation) values. The optimal linker length is target-dependent and must be determined empirically. Below are tables summarizing data from studies on PROTACs with varying linker lengths.

Target Protein Linker Length (atoms) DC50 Dmax (%) Cell Line Reference
BRD40 PEG units< 0.5 µMNot ReportedH661[7]
BRD41-2 PEG units> 5 µMNot ReportedH661[7]
BRD44-5 PEG units< 0.5 µMNot ReportedH661[7]
HDAC3Not Specified0.44 ± 0.03 μM77HCT116[9]
BTKPEG62.2 nM97Mino[10]
Target Protein Linker Length (atoms) % Degradation (at 10 µM) IC50 (µM) Cell Line Reference
ERα9~50>10MCF7[11]
ERα12~75~5MCF7[11]
ERα16~95~1MCF7[11]
ERα19~70~5MCF7[11]
ERα21~60>10MCF7[11]

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC molecule where one ligand is coupled to the amine of the linker after Boc deprotection, and the other is attached via a click chemistry reaction to the propargyl group.

Step 1: Boc Deprotection and Amide Coupling

  • Boc Deprotection:

    • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[6]

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the deprotected NH2-PEG12-propargyl and the carboxylic acid-functionalized ligand (e.g., for the E3 ligase) in an anhydrous solvent like dimethylformamide (DMF).

    • Add a coupling agent such as HATU or HBTU and a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by flash chromatography or preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup:

    • Dissolve the alkyne-functionalized ligand-linker intermediate from Step 1 and the azide-functionalized ligand (e.g., for the target protein) in a suitable solvent system such as a mixture of THF and water.[7]

    • Add a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[12]

    • A copper-stabilizing ligand such as THPTA can also be added.[12]

  • Reaction and Purification:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product using preparative HPLC.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (typically in a nanomolar to micromolar range). Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow start Start: This compound boc_deprotection 1. Boc Deprotection (TFA/DCM) start->boc_deprotection amide_coupling 2. Amide Coupling (Ligand 1-COOH, HATU, DIPEA) boc_deprotection->amide_coupling intermediate Alkyne-Linker-Ligand 1 amide_coupling->intermediate click_chemistry 3. Click Chemistry (CuAAC) (Ligand 2-N3, CuSO4, Na-Ascorbate) intermediate->click_chemistry final_protac Final PROTAC Molecule click_chemistry->final_protac purification Purification (HPLC) final_protac->purification

Caption: Experimental workflow for PROTAC synthesis.

Linker_Function_Relationship cluster_2 Linker Component-Function Relationship linker This compound Boc Group PEG12 Chain Propargyl Group functions Functions Controlled Synthesis Solubility & Permeability Ternary Complex Geometry Click Chemistry Conjugation linker:boc->functions:prot Enables linker:peg->functions:sol Enhances linker:peg->functions:tern Optimizes linker:prop->functions:click Facilitates

Caption: Logical relationship of linker components to their functions.

Conclusion

This compound is a versatile and highly valuable linker in the development of PROTACs. Its distinct structural features—the Boc protecting group, the 12-unit PEG chain, and the terminal propargyl group—provide a strategic advantage for the modular and efficient synthesis of these complex molecules. The PEG12 chain is instrumental in optimizing the physicochemical properties and the geometry of the ternary complex, which are critical for achieving potent and selective protein degradation. The inclusion of a propargyl group for click chemistry further enhances its utility in building diverse PROTAC libraries. A thorough understanding of the mechanism of action of this linker and the empirical determination of its optimal use in different PROTAC systems are essential for the successful development of novel protein-degrading therapeutics.

References

The Strategic Role of the PEG12 Linker in Boc-NH-PEG12-propargyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, the precision and efficacy of molecular tools are paramount. Among these, heterobifunctional linkers play a critical role in the construction of complex therapeutic and diagnostic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth examination of Boc-NH-PEG12-propargyl, a versatile linker designed for sequential bioconjugation. We will dissect the individual components of this molecule, with a particular focus on the strategic function of the polyethylene glycol (PEG) 12 linker, and provide practical guidance for its application.

This compound is a molecule comprised of three key functional moieties:

  • A tert-butyloxycarbonyl (Boc) protected amine : This acid-labile protecting group allows for the controlled and sequential introduction of molecules. The amine remains inert during the initial conjugation steps and can be deprotected under mild acidic conditions to reveal a reactive primary amine for subsequent coupling.

  • A propargyl group : This terminal alkyne is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, enabling the covalent linkage to azide-modified molecules.

  • A PEG12 linker : A discrete chain of twelve polyethylene glycol units that acts as a flexible, hydrophilic spacer between the two terminal functional groups.

This guide will elucidate the pivotal role of the PEG12 linker in modulating the physicochemical properties and overall performance of the final conjugate.

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValue
Synonyms t-Boc-N-Amido-PEG12-propargyl
CAS Number 1520979-34-3
Molecular Formula C₃₂H₆₁NO₁₄
Molecular Weight 683.8 g/mol
Appearance Viscous Liquid or Solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions Store at -20°C, protect from light and moisture

The Core Functionality: The PEG12 Linker

The PEG12 linker is not merely a spacer; it is a critical component that imparts several advantageous properties to the bioconjugate.

Enhanced Hydrophilicity and Solubility

One of the primary functions of the PEG12 linker is to enhance the aqueous solubility of the molecule it is attached to.[1][2][3][4][5] Many therapeutic payloads, such as small molecule inhibitors used in ADCs and PROTACs, are hydrophobic. This poor solubility can lead to aggregation and difficulties in formulation and administration. The hydrophilic nature of the PEG chain, with its repeating ethylene glycol units, helps to mitigate this issue by increasing the overall polarity of the conjugate, thereby improving its solubility in aqueous buffers.[1][2][3][4][5]

Improved Pharmacokinetics and Biocompatibility

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.[1][][7][8] The PEG12 linker contributes to this by:

  • Increasing Hydrodynamic Radius : The flexible PEG chain increases the effective size of the conjugate in solution, which can reduce renal clearance and prolong its circulation half-life.[1]

  • Reducing Immunogenicity : The PEG linker can shield the conjugated molecule from the immune system, reducing the likelihood of an immunogenic response.[1][2]

  • Minimizing Non-specific Binding : The hydrophilic and neutral nature of PEG helps to prevent non-specific interactions with other proteins and cell membranes, leading to improved targeting and reduced off-target toxicity.

Flexible Spacer for Optimal Functionality

The PEG12 linker provides a flexible spacer arm between the conjugated molecules. This spatial separation is crucial for ensuring that both components of the conjugate can function optimally without steric hindrance. For example, in an ADC, the PEG linker ensures that the antibody can bind to its target antigen without interference from the cytotoxic drug. Similarly, in a PROTAC, the linker allows the target protein ligand and the E3 ligase ligand to bind to their respective proteins simultaneously, facilitating the formation of a productive ternary complex.

Experimental Protocols

The utility of this compound lies in its ability to be used in a sequential conjugation strategy. The following protocols provide a general framework for its use.

Protocol 1: Boc Deprotection of this compound

This procedure removes the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triethylsilane or triisopropylsilane (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to acid, a scavenger like triethylsilane can be added.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the solvent and excess TFA by rotary evaporation. The resulting amine-PEG12-propargyl can be used directly in the next step or after purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-functionalized molecule to an azide-containing biomolecule.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1 or another source)

  • Azide-modified biomolecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or DMF for dissolving the linker

Procedure:

  • Dissolve the propargyl-functionalized molecule in a minimal amount of DMSO or DMF.

  • In a separate tube, dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and TBTA (e.g., 10 mM in DMSO).

  • To the solution of the azide-modified biomolecule, add the propargyl-functionalized molecule.

  • Add the TBTA solution (typically to a final concentration of 100-500 µM).

  • Initiate the reaction by adding CuSO₄ (to a final concentration of 50-200 µM) followed by sodium ascorbate (to a final concentration of 1-5 mM).

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS).

  • Once the reaction is complete, the conjugate can be purified by size-exclusion chromatography, dialysis, or other appropriate techniques to remove excess reagents and unreacted starting materials.

Data Presentation

The following tables provide representative quantitative data for the key steps involved in using a heterobifunctional PEG linker like this compound. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Data for Boc Deprotection

ParameterTypical Value
Reagent20-50% TFA in DCM
Reaction Time1-4 hours
Temperature0°C to Room Temp
Conversion Yield>95%

Table 2: Representative Data for CuAAC Bioconjugation

ParameterTypical Value
Reactants Molar Ratio (Alkyne:Azide)1:1 to 1:5
Copper(I) SourceCuSO₄ / Sodium Ascorbate
LigandTBTA
Reaction Time1-4 hours
TemperatureRoom Temperature
Conjugation Efficiency>90%
Final Conjugate Purity>95% (after purification)

Mandatory Visualizations

Experimental Workflow for Sequential Bioconjugation

The following diagram illustrates the logical workflow for using this compound to conjugate two different molecules (Molecule A and Molecule B).

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation start This compound reagents1 CuSO4, NaAsc, TBTA start->reagents1 molA Azide-Molecule A molA->reagents1 conj1 Boc-NH-PEG12-(Triazole)-Molecule A reagents1->conj1 Click Chemistry (CuAAC) reagents2 TFA / DCM conj1->reagents2 deprotected H2N-PEG12-(Triazole)-Molecule A reagents2->deprotected Acidic Cleavage molB Molecule B with -COOH or NHS-ester deprotected->molB reagents3 EDC/NHS or Amine Coupling molB->reagents3 final_conj Molecule B-(Amide)-PEG12-(Triazole)-Molecule A reagents3->final_conj Amide Bond Formation

Caption: Workflow for sequential conjugation using this compound.

PROTAC Synthesis Logical Pathway

This diagram illustrates the application of this compound in the synthesis of a PROTAC, linking a target protein ligand to an E3 ligase ligand.

PROTAC_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product linker This compound click_reaction 1. CuAAC Click Reaction linker->click_reaction poi_ligand Azido-modified Target Protein Ligand poi_ligand->click_reaction e3_ligand E3 Ligase Ligand (with -COOH or NHS ester) amide_coupling 3. Amide Coupling e3_ligand->amide_coupling intermediate1 Boc-NH-PEG12-Linker-POI Ligand click_reaction->intermediate1 Forms triazole link boc_deprotection 2. Boc Deprotection (TFA) intermediate2 H2N-PEG12-Linker-POI Ligand boc_deprotection->intermediate2 Exposes amine final_protac E3 Ligand-Linker-POI Ligand (Final PROTAC) amide_coupling->final_protac Forms amide bond intermediate1->boc_deprotection intermediate2->amide_coupling

Caption: Logical pathway for PROTAC synthesis.

Conclusion

This compound is a highly valuable tool for researchers in drug development and chemical biology. Its trifunctional nature, combining a protected amine, a click-reactive alkyne, and a hydrophilic PEG12 spacer, allows for a robust and controlled approach to the synthesis of complex bioconjugates. The PEG12 linker is instrumental in this process, not only providing spatial separation but also enhancing the solubility, stability, and pharmacokinetic properties of the final product. By understanding the role of each component and following established protocols, scientists can effectively leverage this linker to advance the development of next-generation therapeutics and diagnostics.

References

A Deep Dive into Boc-NH-PEG12-propargyl: A Technical Guide for Bioconjugation Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of appropriate linker molecules is a critical step. Among the vast array of available options, Boc-NH-PEG12-propargyl has emerged as a versatile and valuable tool. This in-depth technical guide provides a comprehensive overview of its core properties, applications, and the experimental protocols necessary for its successful implementation in the synthesis of bioconjugates.

The Power of PEGylation in Biopharmaceuticals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] This modification can lead to a multitude of benefits, including:

  • Prolonged Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, extending their circulation time in the body.[1][3]

  • Improved Stability and Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs and protects them from enzymatic degradation and aggregation.[1][2][4]

  • Reduced Immunogenicity: PEG chains can mask antigenic epitopes on therapeutic proteins, minimizing the risk of an immune response.[1]

These advantages have led to the successful development of numerous PEGylated drugs for the treatment of chronic diseases such as hepatitis C, leukemia, and rheumatoid arthritis.[3]

Understanding this compound: A Multifunctional Linker

This compound is a heterobifunctional linker that incorporates three key chemical features:

  • A Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[5] It is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.[5][6][7] This allows for the sequential conjugation of different molecules.

  • A PEG12 Spacer: The polyethylene glycol spacer consists of 12 ethylene glycol units. This hydrophilic chain enhances the water solubility of the molecule and the resulting bioconjugate.[6]

  • A Propargyl Group: This terminal alkyne functionality is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][8]

This unique combination of features makes this compound an ideal linker for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[9][][11][12][13]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C31H58N2O14[13]
Molecular Weight 688.84 g/mol [13]
CAS Number 1642551-09-4[13]
Appearance White to off-white solid or oilN/A
Solubility Soluble in DMSO, DMF, and chlorinated solvents[11][14]
Storage Store at -20°C, desiccated[11][13][15]

The "Click Chemistry" Advantage: Efficient and Specific Bioconjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, with minimal byproducts.[][17] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[8][]

The propargyl group of this compound serves as the alkyne component in this reaction, allowing for its efficient conjugation to molecules that have been functionalized with an azide group. This bioorthogonal reaction is highly selective and can be performed in complex biological mixtures without interfering with native cellular processes.[][19]

Experimental Protocols

Deprotection of the Boc Group

The removal of the Boc protecting group is a prerequisite for conjugating a molecule to the amine terminus of the linker. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 1 mmol of substrate).

  • Add an excess of TFA (e.g., 5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting amine-PEG12-propargyl by silica gel column chromatography to obtain the deprotected product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-functionalized PEG linker to an azide-containing molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

  • Amine-PEG12-propargyl (from the deprotection step) or this compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) or other suitable solvent system

  • Nitrogen or Argon gas

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • In a reaction vial, dissolve the azide-functionalized molecule and the propargyl-PEG linker in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of copper(II) sulfate in water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The final concentration of copper is typically in the range of 50-100 µM.

  • Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours depending on the substrates. Monitor the reaction by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Once the reaction is complete, the bioconjugate can be purified from the excess reagents and catalyst using a suitable chromatography method.

Visualizing the Workflow and Applications

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in a two-step bioconjugation process.

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Bioconjugation cluster_click Step 3: Click Chemistry Boc_Linker This compound Acid Acidic Conditions (e.g., TFA) Boc_Linker->Acid Amine_Linker H2N-PEG12-propargyl Acid->Amine_Linker Deprotection Amine_Linker_Conj H2N-PEG12-propargyl Molecule1 Molecule 1 (e.g., Protein, Drug) Intermediate Molecule 1-NH-PEG12-propargyl Molecule1->Intermediate Amide Bond Formation Amine_Linker_Conj->Intermediate Intermediate_Click Molecule 1-NH-PEG12-propargyl Click_Reagents Cu(I) Catalyst Intermediate_Click->Click_Reagents Molecule2 Azide-Molecule 2 Molecule2->Click_Reagents Final_Conjugate Molecule 1-Linker-Molecule 2 Click_Reagents->Final_Conjugate CuAAC Reaction

Caption: General workflow for bioconjugation using this compound.

Application in PROTAC Development

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Boc-NH-PEG linkers are frequently used in the synthesis of PROTACs.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a PROTAC.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of bioconjugation. Its well-defined structure, which includes a protected amine, a hydrophilic PEG spacer, and a reactive propargyl group for click chemistry, offers a reliable and efficient means of linking biomolecules. By understanding the fundamental principles of PEGylation, Boc deprotection, and click chemistry, and by following established experimental protocols, scientists can effectively utilize this linker to develop novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

A Technical Guide to Boc-NH-PEG12-propargyl: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG12-propargyl is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted therapeutics. Its structure, featuring a Boc-protected amine, a flexible 12-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group, offers a versatile platform for the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and pharmacokinetic properties, while the terminal functional groups allow for sequential and specific conjugation reactions. This guide provides a comprehensive overview of the commercial availability, technical specifications, and detailed experimental protocols for the application of this compound in key research and drug development areas.

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, often listed under the synonym t-Boc-N-Amido-PEG12-propargyl . Researchers can source this linker from various chemical and biotechnological companies that specialize in PEGylation reagents and bioconjugation linkers.

SupplierProduct NamePurity
BroadPharmt-Boc-N-Amido-PEG12-propargyl>98%
Glycomindsyntht-Boc-N-Amido-PEG12-propargyl95% to 98%
GenpriceThis compoundResearch Grade

Technical Data

A summary of the key quantitative data for this compound is presented below for easy comparison.

PropertyValue
Synonyms t-Boc-N-Amido-PEG12-propargyl
Molecular Formula C₃₂H₆₁NO₁₄
Molecular Weight 683.8 g/mol
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions Store at -20°C, desiccated and protected from light

Key Applications and Experimental Protocols

The unique structure of this compound lends itself to two primary applications in drug development: as a linker in the synthesis of PROTACs and in the construction of ADCs via "click chemistry."

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the flexible linker connecting the target protein ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand Preparation cluster_1 Step 2: Boc Deprotection of Linker cluster_2 Step 3: First Conjugation (Amide Coupling) cluster_3 Step 4: Second Conjugation (Click Chemistry) cluster_4 Step 5: Purification E3_Ligase_Ligand E3 Ligase Ligand (e.g., with a carboxylic acid) Intermediate_1 E3 Ligand-Linker Intermediate E3_Ligase_Ligand->Intermediate_1 Target_Ligand Target Protein Ligand (e.g., with an azide) Final_PROTAC Final PROTAC Molecule Target_Ligand->Final_PROTAC CuSO₄, Sodium Ascorbate Boc_Linker This compound Deprotected_Linker H₂N-PEG12-propargyl Boc_Linker->Deprotected_Linker TFA/DCM Deprotected_Linker->Intermediate_1 EDC, NHS Intermediate_1->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Synthetic workflow for a PROTAC using a heterobifunctional PEG linker.

a) Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of linker).

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected H₂N-PEG12-propargyl.

b) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines the conjugation of the propargyl-functionalized intermediate with an azide-containing molecule.

  • Materials:

    • Propargyl-functionalized molecule (e.g., E3 Ligand-Linker Intermediate)

    • Azide-functionalized molecule (e.g., Target Protein Ligand)

    • Copper(II) sulfate (CuSO₄) solution (e.g., 1 M in water)

    • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

    • Solvent (e.g., DMSO, t-butanol/water mixture)

  • Procedure:

    • Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent system.

    • Add the sodium ascorbate solution to the reaction mixture (final concentration typically 1-5 mol%).

    • Add the copper(II) sulfate solution to the reaction mixture (final concentration typically 1-5 mol%).

    • Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.

Antibody-Drug Conjugate (ADC) Development

In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. The propargyl group allows for a specific and stable conjugation to an azide-modified antibody via click chemistry.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell with Surface Antigen ADC->Tumor_Cell Targeting Endosome Endosome Tumor_Cell->Endosome Internalization Binding 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Payload_Release 3. Lysosomal Trafficking & Payload Release Apoptotic_Cell Apoptotic Tumor Cell Payload->Apoptotic_Cell Induces Cell_Death 4. Apoptosis

Mechanism of action of an Antibody-Drug Conjugate (ADC).
  • Antibody Modification: The antibody needs to be functionalized with an azide group. This can be achieved through various methods, such as modifying lysine residues or incorporating unnatural amino acids with azide functionalities.

  • Payload-Linker Synthesis: The cytotoxic payload is first conjugated to the deprotected H₂N-PEG12-propargyl linker through an appropriate chemical reaction (e.g., amide bond formation if the payload has a carboxylic acid).

  • Conjugation via Click Chemistry: The azide-modified antibody is then reacted with the payload-linker construct using the CuAAC protocol described above. Strain-promoted azide-alkyne cycloaddition (SPAAC) can also be employed if a copper-free method is desired, which would require a different type of alkyne (e.g., a cyclooctyne) on the linker.

  • Purification and Characterization: The resulting ADC must be carefully purified to remove unconjugated antibody, payload-linker, and other reagents. Characterization techniques such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and mass spectrometry are used to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its well-defined structure and dual functionality enable the precise construction of sophisticated bioconjugates. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile linker in the development of next-generation targeted therapies. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy and pharmacokinetic properties of the molecule.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[3] The Boc-NH-PEG12-propargyl linker is a versatile building block for PROTAC synthesis, featuring a Boc-protected amine for sequential conjugation and a terminal alkyne group that can participate in highly efficient "click chemistry" reactions.[4]

This document provides detailed application notes and experimental protocols for the synthesis of a model PROTAC targeting the BRD4 protein using the this compound linker.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

The following diagram illustrates the mechanism of action for a PROTAC designed to degrade BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins implicated in cancer.[5] The model PROTAC utilizes a JQ1 ligand to bind to BRD4 and a pomalidomide ligand to recruit the Cereblon (CRBN) E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ternary_Complex->CRBN Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

PROTAC-mediated degradation of BRD4.

Experimental Protocols

The synthesis of a BRD4-targeting PROTAC using the this compound linker is a multi-step process. The following protocols outline the synthesis of the necessary building blocks and the final PROTAC assembly via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Protocol 1: Synthesis of Azide-Functionalized JQ1 (JQ1-N3)

This protocol describes the functionalization of the JQ1 carboxylic acid with an azide handle for subsequent click chemistry.

Materials:

  • (+)-JQ1

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 2-Azidoethan-1-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • In a separate flask, dissolve 2-azidoethan-1-amine (1.2 eq) in anhydrous DMF and add DIPEA (2.0 eq).

  • Add the amine solution to the activated JQ1 solution and stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain JQ1-N₃.

Protocol 2: Synthesis of Pomalidomide-Functionalized Linker

This protocol details the attachment of pomalidomide to the this compound linker.

Materials:

  • Pomalidomide

  • This compound

  • EDC

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • DCM

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add DIPEA (2.0 eq) and stir the reaction mixture overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1, step 6-7.

  • Purify the crude product by silica gel column chromatography to yield this compound-pomalidomide.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the terminal amine for the final coupling step.

Materials:

  • This compound-pomalidomide

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Dissolve the Boc-protected intermediate from Protocol 2 in DCM.

  • Add TFA (10-20% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt can be used directly in the next step or after purification.

Protocol 4: Final PROTAC Assembly via Click Chemistry (CuAAC)

This protocol outlines the final copper-catalyzed click reaction to assemble the PROTAC.[6][7]

Materials:

  • JQ1-N₃ (from Protocol 1)

  • NH₂-PEG12-propargyl-pomalidomide (from Protocol 3)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • tert-Butanol/Water or DMF/Water solvent mixture

Procedure:

  • Dissolve JQ1-N₃ (1.0 eq) and NH₂-PEG12-propargyl-pomalidomide (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water. If using, pre-mix the CuSO₄ solution with THPTA (0.2-0.4 eq).

  • Add the copper sulfate solution (with or without THPTA) to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 4-12 hours. The reaction is typically complete within this timeframe.

  • Monitor the reaction by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Experimental Workflow

The following diagram provides a visual representation of the key steps in the synthesis and evaluation of the BRD4-targeting PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (JQ1, Pomalidomide, Linker) Step1 Protocol 1: Synthesis of JQ1-N3 Start->Step1 Step2 Protocol 2 & 3: Synthesis of Linker-Pomalidomide Start->Step2 Step3 Protocol 4: Click Chemistry Assembly Step1->Step3 Step2->Step3 Purification HPLC Purification Step3->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization PROTAC_Treatment PROTAC Treatment (Dose-Response) Characterization->PROTAC_Treatment Cell_Culture Cell Culture (e.g., MV4-11) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis for BRD4 Degradation PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

General workflow for PROTAC synthesis and evaluation.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ).[9] The length of the PEG linker can significantly impact these parameters. Below is a summary of illustrative data for BRD4-targeting PROTACs with varying PEG linker lengths.

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
B24 2 PEG units0.75>95MV4-11[3]
PROTAC with 0 PEG units Alkyne<500Not specifiedH661[1]
PROTAC with 1-2 PEG units 1-2 PEG units>5000Not specifiedH661[1]
PROTAC with 4-5 PEG units 4-5 PEG units<500Not specifiedH661[1]
Compound 34 Piperazine-containing, 13-15 atoms6094MDA-MB-231[10]
Compound 37 α-acyloxy amide, 10-12 atoms6286MDA-MB-231[10]

Note: Specific DC₅₀ and Dₘₐₓ values for a BRD4-targeting PROTAC utilizing a this compound linker were not available in the searched literature. The data presented illustrates the general impact of linker length and composition on PROTAC efficacy.

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTACs. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel protein degraders. The use of click chemistry allows for the efficient assembly of PROTAC libraries with varying linkers, facilitating the optimization of their biological activity. Further studies are warranted to fully elucidate the structure-activity relationship of PROTACs containing the PEG12 linker and to expand their application to other therapeutic targets.

References

Step-by-Step Guide to Utilizing Boc-NH-PEG12-propargyl in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of Boc-NH-PEG12-propargyl in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This versatile heterobifunctional linker, featuring a Boc-protected amine and a terminal alkyne, is instrumental in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[3]

Introduction to this compound in Click Chemistry

This compound is a valuable reagent for covalent modification of azide-containing molecules. The terminal alkyne group readily participates in the CuAAC reaction to form a stable triazole linkage. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for subsequent deprotection and further functionalization, enabling the construction of intricate molecular architectures.

Key Features:

  • Propargyl Group: Enables highly efficient and specific click chemistry reactions with azides.

  • PEG12 Spacer: A hydrophilic 12-unit polyethylene glycol chain that can improve the solubility and pharmacokinetic profile of the resulting conjugate.

  • Boc-Protected Amine: Allows for a two-step conjugation strategy where the amine can be deprotected under acidic conditions for subsequent reactions.[4]

Experimental Protocols

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of this compound to an azide-containing molecule of interest (e.g., a modified protein, peptide, or small molecule).

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)[]

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture. A molar excess (e.g., 1.5 to 5 equivalents relative to the azide) is recommended to drive the reaction to completion.

    • Add the copper ligand (THPTA or TBTA) to a final concentration that is typically 5 times the concentration of CuSO₄.

    • Add CuSO₄ to a final concentration of 0.1 to 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 to 5 mM.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for sensitive biomolecules, though the reaction time may need to be extended.

  • Purification of the Conjugate:

    • Following the incubation, the reaction mixture can be purified to remove unreacted reagents and byproducts.

    • For protein conjugates, size-exclusion chromatography (SEC) is a common method to separate the larger conjugate from smaller reactants.[]

    • Reversed-phase HPLC can be used for the purification of smaller molecule conjugates.

  • Characterization:

    • The purified conjugate can be characterized by techniques such as mass spectrometry (MS) to confirm the successful conjugation and determine the molecular weight.[6]

    • SDS-PAGE can be used to visualize the increase in molecular weight for protein conjugates.

    • NMR spectroscopy can be used to confirm the formation of the triazole ring for small molecule conjugates.[7]

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group from the PEG linker to expose the primary amine for further functionalization.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (TIS) or water) (optional)

  • Diethyl ether (for precipitation)

  • Saturated sodium bicarbonate solution (for neutralization)

Methodology:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in DCM.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4] The addition of a scavenger like TIS (2-5%) can help to prevent side reactions if sensitive functional groups are present.[4]

  • Reaction Incubation:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Work-up and Isolation:

    • Method A: Precipitation:

      • Concentrate the reaction mixture under reduced pressure.

      • Add cold diethyl ether to precipitate the deprotected product as a TFA salt.

      • Collect the precipitate by filtration or centrifugation.

      • Wash the precipitate with cold diethyl ether and dry under vacuum.

    • Method B: Aqueous Work-up:

      • Carefully neutralize the reaction mixture by adding it to a stirred, chilled solution of saturated sodium bicarbonate.

      • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the CuAAC and Boc deprotection steps.

Table 1: Optimization of CuAAC Reaction Conditions for a Model PEG-Alkyne Conjugation [7][8]

ParameterCondition 1Condition 2Condition 3
Catalyst/Alkyne Ratio 0.10.50.5
Temperature (°C) 353535
Pressure (bar) 130130130
Reaction Time (h) 242448
Yield (%) Low82.3287.14

Table 2: Common Conditions for Boc Deprotection [4]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA) 20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to RT
Hydrochloric Acid (HCl) 4 M1,4-Dioxane1 - 4 hoursRT

Mandatory Visualization

Experimental Workflow for Bioconjugation and Deprotection

experimental_workflow cluster_click Step 1: Click Chemistry (CuAAC) cluster_purification1 Step 2: Purification cluster_deprotection Step 3: Boc Deprotection cluster_purification2 Step 4: Final Purification reagents This compound + Azide-Molecule reaction CuSO4, NaAsc, Ligand Buffer, RT, 1-4h reagents->reaction Mix purification Purification (SEC or HPLC) reaction->purification Reaction Complete conjugate Boc-PEG-Conjugate purification->conjugate Isolate deprotection_reagents TFA / DCM 0°C to RT, 1-2h conjugate->deprotection_reagents React purification2 Work-up & Purification deprotection_reagents->purification2 Deprotection Complete final_product NH2-PEG-Conjugate purification2->final_product Isolate

Caption: Experimental workflow for bioconjugation using this compound.

PROTAC-Mediated Protein Degradation Pathway

protac_pathway cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (synthesized via click chemistry) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Bioconjugation using Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-NH-PEG12-propargyl, a versatile heterobifunctional linker, in various bioconjugation applications. This linker is particularly valuable in the fields of drug delivery, diagnostics, and proteomics, enabling the precise and stable covalent attachment of molecules.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker containing two distinct functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal alkyne (propargyl group). This unique structure allows for a two-step, orthogonal conjugation strategy. The terminal alkyne participates in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with azide-modified molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to various electrophilic groups, such as NHS esters or carboxylic acids (after activation).

The PEG12 spacer arm offers several advantages in bioconjugation:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the conjugated molecules, which is particularly beneficial for hydrophobic drugs or labels.

  • Reduced Immunogenicity: The PEG linker can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenic potential.

  • Improved Pharmacokinetics: The increased hydrodynamic volume of the PEGylated conjugate can lead to a longer circulation half-life by reducing renal clearance.

  • Flexible Spacer: The 12-unit ethylene glycol chain provides a flexible spacer, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.

Key Applications

The unique properties of this compound make it an ideal tool for a range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of the linker is well-suited for the synthesis of PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce target protein degradation.[1][2][3][4]

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins can be achieved to introduce labels, imaging agents, or other functionalities.

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, for various biomedical and diagnostic applications.

Data Presentation: Quantitative Summary of Bioconjugation Reactions

The following tables summarize typical quantitative data for the key reactions involving this compound. Note that the optimal conditions and yields will vary depending on the specific substrates and experimental setup.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterTypical RangeNotes
Reactant Concentration 10 µM - 1 mMHigher concentrations generally lead to faster reaction rates.
Molar Ratio (Alkyne:Azide) 1:1 to 1:5An excess of one reactant can be used to drive the reaction to completion.
Copper(I) Source CuSO₄ with a reducing agent (e.g., sodium ascorbate)The use of a Cu(I) source is essential for the catalysis of the reaction.[5]
Copper(I) Concentration 50 µM - 1 mMHigher concentrations can increase the reaction rate but may also lead to protein precipitation or degradation.
Ligand TBTA, THPTALigands stabilize the Cu(I) oxidation state and accelerate the reaction.[6]
Ligand:Copper Ratio 1:1 to 5:1A higher ratio can protect biomolecules from oxidative damage.[7]
Reaction Time 1 - 12 hoursMonitored by LC-MS or other analytical techniques.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature.
Typical Yield >90%With optimized conditions, CuAAC reactions are highly efficient.[8]

Table 2: Boc-Deprotection Reaction Parameters

ParameterTypical ConditionsNotes
Deprotection Reagent Trifluoroacetic acid (TFA)A strong acid is required to cleave the Boc protecting group.[2]
Solvent Dichloromethane (DCM)DCM is a common solvent for TFA-mediated deprotection.
TFA Concentration 20-50% (v/v) in DCMThe concentration can be adjusted based on the substrate's sensitivity.
Reaction Time 30 minutes - 2 hoursMonitored by TLC or LC-MS until the starting material is consumed.
Reaction Temperature 0°C to Room TemperatureThe reaction is typically started at a lower temperature to control the reaction rate.
Typical Yield >95%Boc deprotection is generally a high-yielding reaction.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein with this compound

This protocol describes a general procedure for the conjugation of this compound to an azide-modified protein.

Materials:

  • Azide-modified protein (e.g., antibody, enzyme) in a copper-compatible buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Desalting column or size-exclusion chromatography (SEC) system for purification.

  • LC-MS for reaction monitoring and characterization.

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.

    • In a separate tube, premix the CuSO₄ and THPTA/TBTA stock solutions to form the copper-ligand complex. A 1:5 molar ratio of copper to ligand is recommended to protect the protein.[7]

    • Add the copper-ligand complex to the protein-linker mixture to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine the extent of conjugation.

  • Purification:

    • Upon completion, remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column or by performing SEC.

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Confirm the successful conjugation and determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Boc-Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group from the conjugated protein to expose the primary amine.

Materials:

  • Boc-protected PEGylated protein from Protocol 1.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM), anhydrous.

  • Saturated sodium bicarbonate solution.

  • Desalting column or dialysis system.

Procedure:

  • Reaction Setup:

    • Lyophilize the purified Boc-protected PEGylated protein to remove the aqueous buffer.

    • Dissolve the dried protein in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Incubation:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the deprotection by LC-MS to ensure complete removal of the Boc group.

  • Work-up and Neutralization:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • To neutralize the TFA salt, dissolve the residue in a minimal amount of a suitable buffer and carefully add saturated sodium bicarbonate solution until the pH is neutral (pH 7-7.5).

  • Purification:

    • Purify the deprotected protein conjugate using a desalting column or dialysis against the desired buffer to remove any remaining salts.

  • Characterization:

    • Confirm the complete deprotection by mass spectrometry (a mass decrease corresponding to the Boc group should be observed).

    • The deprotected protein with the free amine is now ready for subsequent conjugation reactions.

Visualizations

Below are diagrams illustrating the key chemical transformations and workflows described in these application notes.

cluster_0 This compound Boc_Amine Boc-NH- PEG12 -PEG12- Boc_Amine->PEG12 Propargyl -CH2-C≡CH PEG12->Propargyl

Caption: Chemical structure of this compound.

start Azide-Modified Protein conjugate Boc-Protected PEGylated Protein start->conjugate linker This compound linker->conjugate cu_catalyst CuSO4, Na-Ascorbate, Ligand (e.g., THPTA) cu_catalyst->conjugate purification1 Purification (SEC/Desalting) conjugate->purification1 deprotection Boc Deprotection (TFA/DCM) purification1->deprotection purification2 Purification (Desalting/Dialysis) deprotection->purification2 final_product Amine-Functionalized PEGylated Protein next_step Further Conjugation (e.g., NHS ester) final_product->next_step purification2->final_product

Caption: Experimental workflow for a two-step bioconjugation.

cluster_cu_cycle Cu(I) Catalytic Cycle cluster_redox Redox Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Cu_acetylide Cu(I)-acetylide Cu_I->Cu_acetylide Alkyne R1-C≡CH Alkyne->Cu_acetylide Azide R2-N3 Triazole_complex Copper-triazolide intermediate Azide->Triazole_complex Cu_acetylide->Triazole_complex Triazole_complex->Cu_I Catalyst Regeneration Product Triazole Product Triazole_complex->Product Ascorbate Ascorbate Dehydroascorbate Dehydroascorbate Ascorbate->Dehydroascorbate

References

Application Notes and Protocols for Boc-NH-PEG12-propargyl in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-NH-PEG12-propargyl, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This linker features a Boc-protected amine for selective deprotection and subsequent conjugation, a 12-unit polyethylene glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and a terminal propargyl group for efficient drug payload attachment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".

Introduction to this compound in ADCs

The development of effective and safe ADCs relies heavily on the linker connecting the monoclonal antibody (mAb) to the cytotoxic payload. The linker's properties influence the ADC's stability, solubility, pharmacokinetics, and the efficiency of drug release at the target site.[][] this compound is a valuable tool in ADC research due to its defined structure and versatile functionalities.

The 12-unit PEG spacer offers a balance of hydrophilicity to counteract the hydrophobicity of many cytotoxic drugs, which can help prevent aggregation and improve the drug-to-antibody ratio (DAR).[3][4] The propargyl group allows for a highly specific and efficient conjugation reaction with an azide-modified drug payload, forming a stable triazole linkage.[5] The Boc protecting group provides a stable amine functionality that can be deprotected under specific acidic conditions, allowing for a controlled and sequential conjugation strategy.

Data Presentation

The following tables summarize key quantitative data related to the impact of PEG linker length on ADC properties. While specific data for a PEG12 linker was not uniformly available across all studies, the presented data provides valuable context for the expected performance.

Linker FeatureDrug-to-Antibody Ratio (DAR)ObservationsReference
PEG4 Spacer2.5Shorter PEG chains may lead to lower drug loading.[4]
PEG6 Spacer5.0Intermediate length PEG spacers can result in higher drug loadings.[4]
PEG8 Spacer4.8Similar to PEG6, this intermediate length supports high drug loading.[4]
PEG12 Spacer 3.7 A good balance of hydrophilicity and steric hindrance, leading to substantial drug loading.[4]
PEG24 Spacer3.0Longer PEG chains can sometimes lead to lower DAR, possibly due to increased steric hindrance.[4]

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

ADC PropertyNo PEG LinkerWith PEG4K LinkerWith PEG10K LinkerReference
In Vitro Cytotoxicity (IC50) High4.5-fold reduction22-fold reduction[6]
Circulation Half-life 19.6 min2.5-fold increase11.2-fold increase[6][7]
In Vivo Efficacy ModerateImprovedMost Ideal[6]
Off-target Toxicity BaselineReducedReduced by >4 times[6]

Table 2: Comparative Performance of ADCs with and without PEG Linkers

Experimental Protocols

This section provides detailed protocols for the key steps in developing an ADC using the this compound linker.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected NH2-PEG12-propargyl linker.

Protocol 2: Antibody Modification (Optional, for site-specific conjugation)

This protocol is for introducing an azide handle onto the antibody for subsequent click chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Azide-PEG-NHS ester

  • Dialysis or size-exclusion chromatography equipment

Procedure:

  • React the mAb with a molar excess of an azide-PEG-NHS ester in PBS buffer for 1-2 hours at room temperature.

  • Remove the excess unreacted azide linker by dialysis against PBS or by using size-exclusion chromatography.

  • Determine the average number of azide groups incorporated per antibody using a suitable quantification method.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol describes the conjugation of the propargyl-functionalized antibody (or linker) with an azide-modified cytotoxic drug.

Materials:

  • Propargyl-modified antibody (from Protocol 2) or deprotected NH2-PEG12-propargyl (from Protocol 1) to be conjugated to an azide-modified drug.

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Size-exclusion chromatography or other protein purification system

Procedure:

  • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • In a reaction vessel, combine the propargyl-modified antibody (or linker) and the azide-modified drug in the reaction buffer.

  • Add the THPTA ligand to the reaction mixture.

  • Initiate the click reaction by adding CuSO4 followed by sodium ascorbate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the resulting ADC to remove unreacted drug, catalyst, and other reagents using size-exclusion chromatography.

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Visualizations

The following diagrams illustrate key workflows and concepts in ADC development using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Activated_Linker NH2-PEG12-propargyl Deprotection->Activated_Linker Click_Reaction CuAAC Click Chemistry Activated_Linker->Click_Reaction Antibody Monoclonal Antibody Antibody->Click_Reaction Azide_Drug Azide-Payload Azide_Drug->Click_Reaction Purification Purification (SEC) Click_Reaction->Purification ADC Antibody-Drug Conjugate Purification->ADC

Caption: Experimental workflow for ADC synthesis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Binding Binding ADC->Binding Receptor Tumor Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using Boc-NH-PEG12-propargyl. This versatile PEGylated linker is instrumental in various bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.[1][2] The protocols outlined below are designed to be a starting point for optimization in your specific research context.

Introduction to CuAAC with PEGylated Alkynes

The copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and bio-orthogonal reaction that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[][] The use of polyethylene glycol (PEG) linkers, such as this compound, in this reaction offers several advantages in drug development:

  • Enhanced Solubility and Biocompatibility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous media, which is crucial for biological applications.[5]

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of a therapeutic agent by reducing renal clearance and protecting it from enzymatic degradation.

  • Precise Control over Linker Length: The well-defined length of the PEG12 linker allows for systematic studies of structure-activity relationships (SAR), particularly in applications like PROTACs where linker length is critical for inducing protein degradation.[2][6]

  • Versatile Functionalization: The Boc-protected amine provides a handle for further conjugation after the click reaction, allowing for the construction of complex biomolecules.[7]

Experimental Protocols

This section details the materials and methods for a typical CuAAC reaction between this compound and a model azide, benzyl azide.

Materials
  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: Deionized water, tert-butanol, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)

  • Purification: Silica gel for column chromatography or a preparative HPLC system

  • Analytical Instruments: NMR spectrometer, mass spectrometer

General Protocol for CuAAC Reaction
  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMF or THF).

    • Benzyl azide: Prepare a 10 mM stock solution in the same solvent.

    • Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use.

    • Ligand (THPTA or TBTA): Prepare a 50 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in a mixture of DMSO and tert-butanol.

  • Reaction Setup:

    • In a clean, dry reaction vessel, add this compound (1.0 equivalent).

    • Add benzyl azide (1.0-1.2 equivalents).

    • Add the reaction solvent (e.g., a 1:1 mixture of water and tert-butanol or THF). The final concentration of the alkyne is typically in the range of 1-10 mM.

    • Add the copper(II) sulfate solution (0.1-0.2 equivalents).

    • Add the ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a solution of EDTA to remove copper ions, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC.

Data Presentation

The following tables summarize typical quantitative data for the CuAAC reaction described above. Note that yields and purity are dependent on the specific reaction conditions and purification methods.

Table 1: Reaction Parameters and Yields

ParameterValue
Alkyne This compound
Azide Benzyl azide
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate
Ligand THPTA
Solvent 1:1 Water:t-BuOH
Reaction Time 2 hours
Temperature Room Temperature
Typical Yield 75-95%[8]

Table 2: Characterization Data for the Triazole Product

AnalysisExpected Result
Appearance White to off-white solid or viscous oil
¹H NMR Characteristic triazole proton singlet (~7.5-8.0 ppm), signals for the PEG backbone (~3.6 ppm), Boc group (~1.4 ppm), and benzyl group (~7.3 ppm).
Mass Spectrometry (ESI-MS) Calculated m/z for [M+H]⁺, [M+Na]⁺, etc., corresponding to the molecular weight of the product.
Purity (HPLC) >95% after purification

Visualizations

Reaction Scheme and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Reaction cluster_3 Product This compound This compound Reaction_Vessel Reaction (Water/t-BuOH, RT) This compound->Reaction_Vessel Benzyl_Azide Benzyl Azide Benzyl_Azide->Reaction_Vessel CuSO4 CuSO₄ CuSO4->Reaction_Vessel NaAsc Sodium Ascorbate NaAsc->Reaction_Vessel Ligand Ligand (THPTA) Ligand->Reaction_Vessel Product Boc-NH-PEG12-Triazole-Benzyl Reaction_Vessel->Product

Caption: General scheme for the CuAAC reaction.

G start Start prep_solutions Prepare Stock Solutions start->prep_solutions reaction_setup Set up Reaction Vessel prep_solutions->reaction_setup run_reaction Run Reaction (RT, 1-4h) reaction_setup->run_reaction workup Work-up and Extraction run_reaction->workup purification Purification (Column Chromatography or HPLC) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for CuAAC.

Application in PROTAC Synthesis and Mechanism of Action

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G cluster_Cellular_Machinery Cellular Machinery PROTAC E3 Ligase Ligand Boc-NH-PEG12-Linker Target Protein Ligand E3_Ligase E3 Ubiquitin Ligase PROTAC:f0->E3_Ligase Binds Target_Protein Target Protein PROTAC:f2->Target_Protein Binds PROTAC->Target_Protein E3_Ligase->PROTAC Ubiquitin Ubiquitin Target_Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-NH-PEG12-propargyl. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the resulting primary amine, which is a key intermediate in bioconjugation and drug development.

Introduction

The Boc protecting group is widely used for the temporary protection of amines due to its stability under a broad range of chemical conditions and its facile removal under acidic conditions. This compound is a valuable heterobifunctional linker, featuring a protected amine and a terminal alkyne. The selective deprotection of the Boc group unveils a primary amine, ready for conjugation to various biomolecules, while the propargyl group can participate in click chemistry reactions.

This guide outlines common acidic, neutral, and basic methods for Boc deprotection, with a focus on their application to PEGylated substrates.

Deprotection Methods Overview

The choice of deprotection method depends on the sensitivity of the substrate to acidic, basic, or thermal conditions. For this compound, acidic deprotection is the most common and efficient approach.

Data Presentation: Comparison of Boc Deprotection Methods

The following table summarizes typical reaction conditions, yields, and purities for various Boc deprotection methods applicable to PEGylated amines. Please note that yields and purities can be substrate-dependent.

Deprotection MethodReagents and ConditionsTypical Reaction TimeTypical YieldTypical PurityNotes
Acidic
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM)[1]0.5 - 2 hours[1]>95%[2]>95%Most common and efficient method. Potential for side reactions with sensitive functional groups.
Hydrochloric Acid (HCl)4M HCl in 1,4-Dioxane1 - 4 hours>90%[3]>95%Often results in the precipitation of the amine hydrochloride salt, facilitating isolation.[4]
Neutral
Trimethylsilyl Iodide (TMSI)1.2-1.5 eq. TMSI in Acetonitrile or Chloroform[4]1 - 12 hoursModerate to HighHighMild, non-hydrolytic method suitable for acid-sensitive substrates.[4]
Thermal DeprotectionHeating in a suitable solvent (e.g., water, TFE) at high temperatures (90-240°C)[4][5]Minutes to several hours[4][5]Variable, can be >95%[6]Variable"Green" alternative, but high temperatures may not be suitable for all substrates.[4]
Basic
Sodium t-butoxideNaOtBu in wet THF or 2-methyl-THF, reflux2 - 12 hours>90% (for primary amines)[7]HighLess common for Boc deprotection; suitable for substrates with acid-sensitive moieties.[7]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most standard and robust method for Boc deprotection of PEGylated amines.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture). For a 20% solution, add TFA accordingly.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Monitoring the Reaction:

  • TLC: The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.

  • ¹H NMR: Monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

  • LC-MS: Provides an accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any byproducts.[1]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and can be advantageous as the product often precipitates as the hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.

  • Upon completion, the deprotected amine hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.

  • If no precipitate forms, remove the solvent under vacuum to yield the amine hydrochloride salt.

  • The hydrochloride salt can be used directly or neutralized using a suitable base if the free amine is required.

Experimental Workflows and Signaling Pathways

General Boc Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_product Final Product start This compound reaction Addition of Deprotecting Agent (e.g., TFA or HCl) start->reaction Dissolution in appropriate solvent monitoring TLC / LC-MS / NMR reaction->monitoring Stirring at controlled temperature workup Solvent Removal & Neutralization (if needed) monitoring->workup Reaction Completion purification Purification (e.g., Chromatography, Precipitation) workup->purification product H2N-PEG12-propargyl purification->product

A generalized workflow for the deprotection of this compound.
Boc Deprotection Signaling Pathway (Acid-Catalyzed)

The diagram below illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.

Acid_Catalyzed_Deprotection Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Elimination tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine Deprotected Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2 H_plus H+

Mechanism of acid-catalyzed Boc deprotection.

Purification of the Deprotected Product

The purification strategy for the deprotected amine-PEG12-propargyl depends on the work-up procedure and the nature of any impurities.

  • Precipitation: The hydrochloride salt of the deprotected amine can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.[1] This provides a simple and effective method of purification.

  • Aqueous Work-up: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the corresponding salt.[1]

  • Ion-Exchange Chromatography: For water-soluble products, ion-exchange chromatography can be an effective method to remove the acid and isolate the free amine. Cation exchange resins are particularly useful for purifying the positively charged amine product.

Troubleshooting

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of the acid, extending the reaction time, or slightly increasing the reaction temperature. For stubborn substrates, a stronger acid system, such as 4M HCl in 1,4-dioxane, may be more effective than TFA in DCM.[1]

  • Side-Product Formation: The tert-butyl cation generated during acidic deprotection can be trapped by nucleophiles present in the substrate or scavengers. If side reactions are observed, the addition of a scavenger such as triisopropylsilane (TIS) can be beneficial.[1] The propargyl group is generally stable to these acidic conditions, but prolonged exposure or harsh conditions should be avoided.

These application notes and protocols provide a comprehensive guide for the successful deprotection of this compound, enabling its use in a wide range of research and development applications.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility, stability, and circulation half-life of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2][3] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Boc-NH-PEG12-propargyl, a heterobifunctional linker that allows for a two-step conjugation strategy.

The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, sequential functionalization. Following deprotection, the exposed amine can be used for conjugation of targeting ligands, imaging agents, or therapeutic molecules. The terminal propargyl group enables covalent attachment to azide-modified nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4][5] This modular approach offers versatility in the design and synthesis of multifunctional nanoparticle systems.[4]

Key Applications

  • Prolonged Systemic Circulation: PEGylation shields the nanoparticle surface, reducing protein adsorption and recognition by the immune system, thereby extending circulation time.[1][6]

  • Enhanced Stability: The hydrophilic PEG layer prevents nanoparticle aggregation in biological fluids.[2][]

  • Platform for Targeted Drug Delivery: The terminal functional group, once deprotected, serves as a conjugation point for targeting moieties such as antibodies, peptides, or small molecules to direct nanoparticles to specific cells or tissues.[8][9]

  • Development of Multifunctional Nanotheranostics: Enables the attachment of both therapeutic agents and imaging probes onto a single nanoparticle platform.

Experimental Protocols

This section outlines the key experimental procedures for the surface modification of nanoparticles using this compound. The protocols are divided into three main stages: Nanoparticle Preparation with Surface Azide Groups, Covalent Attachment of this compound via Click Chemistry, and Boc Deprotection to expose the terminal amine.

Protocol 1: Preparation of Azide-Functionalized Nanoparticles

This protocol describes a general method for introducing azide groups onto the surface of nanoparticles. The specific chemistry will depend on the nanoparticle material (e.g., gold, iron oxide, polymeric nanoparticles). This example focuses on the functionalization of amine-presenting nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Azidobenzoic acid

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Activation of 4-Azidobenzoic Acid:

    • Dissolve 4-azidobenzoic acid (5 eq. relative to surface amines on nanoparticles) in anhydrous DMF.

    • Add NHS (5.5 eq.) and EDC (5.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxylic acid.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).

    • Add the activated 4-azidobenzoic acid solution to the nanoparticle dispersion.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in fresh PBS using centrifugal filter units to remove unreacted reagents.

    • Store the purified azide-functionalized nanoparticles at 4°C.

Protocol 2: Covalent Attachment of this compound via Click Chemistry (CuAAC)

This protocol details the copper-catalyzed azide-alkyne cycloaddition reaction to conjugate the propargyl-terminated PEG linker to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in deionized water), sodium ascorbate (e.g., 500 mM in deionized water, freshly prepared), and THPTA (e.g., 100 mM in deionized water).

  • Click Reaction:

    • Disperse the azide-functionalized nanoparticles in deionized water.

    • Add this compound (10-50 eq. relative to surface azide groups) to the nanoparticle dispersion and mix thoroughly.

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the nanoparticle solution.

    • Initiate the reaction by adding sodium ascorbate.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle shaking.

  • Purification:

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in deionized water to remove the copper catalyst and excess reagents.

    • Characterize the purified Boc-protected PEGylated nanoparticles.

Protocol 3: Boc Deprotection of Surface-Conjugated PEG

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine on the nanoparticle surface.

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Centrifugal filter units

Procedure:

  • Deprotection Reaction:

    • Lyophilize the Boc-protected PEGylated nanoparticles to remove water.

    • Resuspend the dried nanoparticles in a mixture of DCM and TFA (e.g., 1:1 v/v).[10]

    • Stir the reaction mixture at room temperature for 1-2 hours.[10] The reaction can be monitored by TLC for the disappearance of the starting material.[11]

  • Solvent Removal and Purification:

    • Remove the DCM and TFA by evaporation under a stream of nitrogen.

    • Resuspend the nanoparticles in deionized water.

    • Purify the amine-terminated PEGylated nanoparticles by repeated centrifugation and resuspension in deionized water to remove residual acid and cleaved Boc groups.

    • Store the final functionalized nanoparticles at 4°C.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful surface modification of the nanoparticles at each stage. The following table summarizes key characterization techniques and the expected outcomes.

Characterization Technique Purpose Expected Outcome after Azide Functionalization Expected Outcome after PEGylation Expected Outcome after Boc Deprotection
Dynamic Light Scattering (DLS) To measure hydrodynamic diameter and size distribution.Slight increase in hydrodynamic diameter.Significant increase in hydrodynamic diameter due to the PEG layer.[12][13]Minimal change in hydrodynamic diameter.
Zeta Potential To determine surface charge.Change in zeta potential, often becoming more negative.Shift in zeta potential towards neutral due to shielding by the neutral PEG chains.[12][13]Increase in positive charge due to the presence of terminal primary amines.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify characteristic functional groups.Appearance of a characteristic azide peak (~2100 cm⁻¹).Disappearance of the azide peak and appearance of characteristic PEG ether peaks (~1100 cm⁻¹).Disappearance of the Boc carbonyl peak (~1690 cm⁻¹) and appearance of N-H bending vibrations (~1600 cm⁻¹).
Thermogravimetric Analysis (TGA) To quantify the amount of grafted material.Weight loss corresponding to the attached azide linker.Increased weight loss corresponding to the mass of the grafted PEG.[12][13]Slight decrease in weight loss due to the removal of the Boc group.
X-ray Photoelectron Spectroscopy (XPS) To determine surface elemental composition.Appearance of a nitrogen (N 1s) signal characteristic of the azide group.Increase in the carbon (C 1s) and oxygen (O 1s) signals relative to the nanoparticle core elements.Change in the N 1s binding energy, indicating the conversion from Boc-protected amine to primary amine.
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of the surface ligands.Not typically used for nanoparticles, but can be used on ligand before conjugation.Appearance of characteristic PEG methylene protons.Disappearance of the tert-butyl proton signal from the Boc group.[12]

Visualizing the Workflow and Concepts

Experimental Workflow

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: PEGylation via Click Chemistry cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Further Conjugation Amine_NP Amine-Functionalized Nanoparticle Azide_Acid 4-Azidobenzoic Acid + EDC/NHS Amine_NP->Azide_Acid Amide Coupling Azide_NP Azide-Functionalized Nanoparticle Azide_Acid->Azide_NP Boc_PEG This compound Azide_NP->Boc_PEG CuAAC (CuSO4, NaAsc) Boc_PEG_NP Boc-Protected PEGylated Nanoparticle Boc_PEG->Boc_PEG_NP TFA Trifluoroacetic Acid (TFA) Boc_PEG_NP->TFA Acidolysis Amine_PEG_NP Amine-Terminated PEGylated Nanoparticle TFA->Amine_PEG_NP Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Amine_PEG_NP->Targeting_Ligand e.g., EDC/NHS Coupling Final_NP Targeted Nanoparticle Targeting_Ligand->Final_NP

Caption: Workflow for nanoparticle surface modification.

Click Chemistry Conjugation Mechanism

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Boc Deprotection Reaction

Caption: Removal of the Boc protecting group.

References

Application Notes and Protocols for Boc-NH-PEG12-propargyl in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG12-propargyl is a versatile heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its unique structure, featuring a Boc-protected amine, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group, enables a modular and efficient approach to the construction of sophisticated drug conjugates and nanocarriers. The PEG spacer enhances biocompatibility and solubility, while the terminal functional groups allow for sequential and orthogonal conjugation strategies.[1][2][3][4]

The Boc-protected amine provides a stable, temporary protecting group that can be selectively removed under acidic conditions to reveal a primary amine.[5][6][7] This amine can then be used for conjugation to targeting ligands, drugs, or nanoparticle surfaces. The propargyl group is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9][][11][12][13] These reactions are highly efficient and bioorthogonal, meaning they proceed with high yield and specificity in complex biological environments without interfering with native biochemical processes.[][13] This makes this compound an ideal linker for creating well-defined and stable antibody-drug conjugates (ADCs), targeted nanoparticles, and other advanced therapeutic constructs.

This document provides detailed application notes and protocols for the use of this compound in the development of a targeted drug delivery system. A hypothetical example of a targeted polymeric nanoparticle for cancer therapy is used to illustrate the workflow, from initial conjugation to final characterization.

Application: Development of Targeted Doxorubicin-Loaded Nanoparticles

In this hypothetical application, we will describe the use of this compound to construct a targeted drug delivery system for doxorubicin, a common chemotherapeutic agent. The system consists of a biodegradable polymeric nanoparticle (e.g., PLGA) functionalized with a targeting peptide (e.g., RGD peptide for targeting integrins overexpressed on tumor cells).

Workflow Overview:

  • Modification of the Targeting Peptide: The targeting peptide (RGD) is modified with an azide group to enable click chemistry.

  • Functionalization of the Nanoparticle Polymer: The nanoparticle polymer (PLGA) is functionalized with this compound.

  • Boc Deprotection: The Boc group on the PEG linker is removed to expose the primary amine.

  • Nanoparticle Formulation and Drug Encapsulation: Doxorubicin is encapsulated within the PLGA-PEG-NH2 nanoparticles.

  • Targeting Ligand Conjugation via Click Chemistry: The azide-modified RGD peptide is conjugated to the propargyl-terminated nanoparticles using CuAAC.

  • Characterization of the Final Nanoparticles: The final targeted nanoparticles are characterized for their physicochemical properties and in vitro performance.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of the doxorubicin-loaded targeted nanoparticles.

ParameterUn-targeted NanoparticlesRGD-Targeted Nanoparticles
Particle Size (nm) 120 ± 5125 ± 6
Polydispersity Index (PDI) 0.15 ± 0.020.16 ± 0.03
Zeta Potential (mV) -15 ± 2-12 ± 2
Drug Loading Content (%) 5.2 ± 0.45.1 ± 0.5
Encapsulation Efficiency (%) 85 ± 583 ± 6

Table 1: Physicochemical Properties of Nanoparticles. This table provides a comparison of the key physical and chemical characteristics of the untargeted and RGD-targeted doxorubicin-loaded nanoparticles.

Time (hours)Cumulative Doxorubicin Release (%)
00
215 ± 2
635 ± 3
1255 ± 4
2475 ± 5
4892 ± 4

Table 2: In Vitro Drug Release Profile. This table shows the cumulative percentage of doxorubicin released from the targeted nanoparticles over a 48-hour period in a simulated physiological environment.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the amine terminus of the linker.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (10 mg/mL).

  • Add an equal volume of a 50% TFA in DCM solution to the linker solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected NH2-PEG12-propargyl.

Protocol 2: Conjugation of Azide-Modified RGD Peptide to Propargyl-Functionalized Nanoparticles via CuAAC

This protocol details the copper-catalyzed click chemistry reaction to attach the targeting peptide to the nanoparticles.

Materials:

  • Propargyl-functionalized doxorubicin-loaded nanoparticles

  • Azide-modified RGD peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO4) stock solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Centrifugal filtration devices (e.g., Amicon Ultra, 10 kDa MWCO)

Procedure:

  • Disperse the propargyl-functionalized nanoparticles in PBS at a concentration of 10 mg/mL.

  • Add the azide-modified RGD peptide to the nanoparticle suspension at a 5-fold molar excess relative to the propargyl groups on the nanoparticles.

  • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio and let it stand for 5 minutes.

  • Add the copper-ligand complex to the nanoparticle-peptide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 4 hours with gentle shaking, protected from light.

  • Purify the RGD-targeted nanoparticles by washing with PBS using centrifugal filtration devices to remove unreacted peptide and catalyst components. Repeat the washing step three times.

  • Resuspend the final RGD-targeted nanoparticles in a suitable buffer for storage and further characterization.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis and Functionalization cluster_formulation Nanoparticle Formulation cluster_conjugation Targeting Ligand Conjugation cluster_characterization Characterization Polymer PLGA Polymer FunctionalizedPolymer PLGA-PEG-propargyl-NH-Boc Polymer->FunctionalizedPolymer EDC/NHS Coupling Linker This compound Linker->FunctionalizedPolymer Deprotection Boc Deprotection (TFA) FunctionalizedPolymer->Deprotection ActivatedPolymer PLGA-PEG-propargyl-NH2 Deprotection->ActivatedPolymer NP_Formulation Nanoprecipitation/ Emulsion ActivatedPolymer->NP_Formulation Doxorubicin Doxorubicin Doxorubicin->NP_Formulation Untargeted_NP Dox-Loaded Propargyl-NP NP_Formulation->Untargeted_NP ClickChemistry CuAAC Click Chemistry Untargeted_NP->ClickChemistry TargetingLigand Azide-RGD Peptide TargetingLigand->ClickChemistry Targeted_NP Targeted Dox-NP ClickChemistry->Targeted_NP Characterization Size, Zeta, Drug Load, Release, In Vitro Studies Targeted_NP->Characterization

Caption: Experimental workflow for the synthesis and functionalization of targeted nanoparticles.

logical_relationship Boc_Linker This compound Boc_Protection Boc Protecting Group Boc_Linker->Boc_Protection PEG_Spacer PEG12 Spacer Boc_Linker->PEG_Spacer Propargyl_Group Propargyl Group Boc_Linker->Propargyl_Group Amine_Conjugation Amine Conjugation (e.g., to Polymer) Boc_Protection->Amine_Conjugation Acidic Deprotection Properties Solubility & Biocompatibility PEG_Spacer->Properties Imparts Click_Chemistry Click Chemistry (CuAAC/SPAAC) Propargyl_Group->Click_Chemistry Enables Targeting_Ligand_Attachment Targeting Ligand Attachment Click_Chemistry->Targeting_Ligand_Attachment For

Caption: Logical relationships of the functional components of this compound.

References

Troubleshooting & Optimization

Solving solubility issues with Boc-NH-PEG12-propargyl in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-NH-PEG12-propargyl in aqueous buffers.

Troubleshooting Guide

Researchers may encounter challenges in dissolving this compound in aqueous buffers due to its molecular structure, which includes both a hydrophobic Boc group and a hydrophilic PEG chain. The following guide provides systematic steps to address these solubility issues.

Issue 1: Compound Precipitation or Oily Film Formation Upon Addition to Aqueous Buffer

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. The hydrophobic Boc group can contribute to aggregation and phase separation at high concentrations.

Solutions:

  • Optimize Concentration: Start by preparing a lower concentration of the compound in the desired buffer.

  • Sequential Dissolution: First, dissolve the compound in a minimal amount of a water-miscible organic co-solvent before adding the aqueous buffer.

  • Temperature Adjustment: Gentle warming can aid in the dissolution of PEGylated compounds.[1] However, prolonged heating should be avoided to prevent potential degradation.

  • pH Adjustment: The solubility of PEG-containing molecules can be influenced by the pH of the buffer.[2][3][4] Experiment with a range of pH values to find the optimal condition for your specific conjugate.

Issue 2: Cloudiness or Turbidity in the Solution

Possible Cause: The solution may be forming a colloidal suspension rather than a true solution, or the compound may be slowly precipitating out of solution.

Solutions:

  • Sonication: Use a bath sonicator to break up aggregates and promote dissolution.

  • Co-solvent Screening: Test different water-miscible organic co-solvents to improve solubility.

  • Addition of Surfactants: A low concentration of a non-ionic surfactant can help to maintain the compound in solution by forming micelles.

Issue 3: Inconsistent Results in Downstream Applications

Possible Cause: Poor solubility or aggregation of this compound can lead to variability in experimental outcomes.

Solutions:

  • Confirm Complete Dissolution: Before use, visually inspect the solution for any particulates or cloudiness. If possible, quantify the concentration of the dissolved compound.

  • Prepare Fresh Solutions: Due to the potential for degradation or precipitation over time, it is recommended to prepare fresh solutions of this compound for each experiment. PEG solutions can be affected by storage conditions such as temperature, light, and oxygen exposure.[5]

  • Sterile Filtration: For cell-based assays, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: It is recommended to first dissolve this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[6] Once fully dissolved, the aqueous buffer can be added dropwise while vortexing to the desired final concentration.

Q2: How does pH affect the solubility of this compound?

Q3: Can I heat the solution to improve solubility?

A3: Mild heating can be an effective method to dissolve PEG compounds.[1] However, it is crucial to avoid excessive or prolonged heating, as this may lead to the degradation of the Boc protecting group or other parts of the molecule.

Q4: What are some suitable co-solvents to improve the solubility of this compound in aqueous buffers?

A4: Common water-miscible co-solvents that can be used to improve the solubility of PEGylated compounds include DMSO, DMF, ethanol, and polyethylene glycol 400 (PEG400).[6][7] The final concentration of the co-solvent should be optimized to ensure it does not interfere with downstream applications.

Q5: How should I store stock solutions of this compound?

A5: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light.[8][9] If a stock solution in an organic solvent is prepared, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterRecommended Conditions & ValuesNotes
Initial Solvent DMSO, DMF, EthanolDissolve in a minimal volume before adding aqueous buffer.
Co-solvents PEG300, PEG400, Ethanol, SBE-β-CDCan be used in combination with an initial organic solvent.[7][8]
Storage (Solid) -20°C, protected from lightFor long-term stability.[8][9]
Storage (Solution) -80°C (6 months), -20°C (1 month), protected from lightIn an appropriate organic solvent like DMSO.[8]

Experimental Protocols

Protocol 1: General Solubilization Method
  • Weigh the required amount of this compound in a sterile microfuge tube.

  • Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to completely dissolve the solid. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[8]

  • Vortex the solution until the solid is fully dissolved. Gentle warming or sonication can be applied if necessary.[8]

  • Add the desired aqueous buffer dropwise to the organic solution while continuously vortexing.

  • Bring the solution to the final desired volume with the aqueous buffer.

  • Visually inspect for any precipitation or cloudiness. If present, consider optimizing the protocol by adjusting the concentration, co-solvent, or pH.

Protocol 2: Solubilization using a Co-solvent System for In Vivo Applications

This protocol is adapted from a method for a similar PEG-based PROTAC linker and may require optimization.[8]

  • Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300 (e.g., to achieve a final concentration of 40% PEG300).

  • Mix the DMSO and PEG300 thoroughly.

  • Add Tween-80 (e.g., to a final concentration of 5%) and mix until the solution is homogeneous.

  • Add saline or the desired aqueous buffer to reach the final volume. The final solvent composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Preparation cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting cluster_final Final Steps weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve add_buffer Add Aqueous Buffer (dropwise with vortexing) dissolve->add_buffer check_solubility Visual Inspection add_buffer->check_solubility optimize Optimize Conditions: - Lower Concentration - Adjust pH - Add Co-solvent - Gentle Heat/Sonication check_solubility->optimize Insoluble/ Precipitation clear_solution Clear Solution check_solubility->clear_solution Soluble optimize->add_buffer sterile_filter Sterile Filter (0.22 µm) clear_solution->sterile_filter use_downstream Use in Application sterile_filter->use_downstream

Caption: Workflow for dissolving this compound.

troubleshooting_logic Troubleshooting Logic for Solubility Issues cluster_solutions Potential Solutions start Initial Dissolution in Aqueous Buffer issue Precipitation or Cloudiness Observed start->issue lower_conc Lower Concentration issue->lower_conc use_cosolvent Use Organic Co-solvent (e.g., DMSO, DMF) issue->use_cosolvent adjust_ph Adjust Buffer pH issue->adjust_ph add_surfactant Add Surfactant issue->add_surfactant gentle_heat Apply Gentle Heat or Sonication issue->gentle_heat success Clear, Stable Solution lower_conc->success use_cosolvent->success adjust_ph->success add_surfactant->success gentle_heat->success

Caption: Troubleshooting logic for solubility issues.

References

Troubleshooting low yield in Boc-NH-PEG12-propargyl click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting CuAAC Click Reactions

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, specifically focusing on reactions involving PEGylated alkynes like Boc-NH-PEG12-propargyl, and to optimize their experiments for higher yields.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound has a very low yield. What are the most common causes?

Low yields in CuAAC reactions can stem from several factors. The most frequent issues include:

  • Catalyst Inactivation: The active catalyst in the reaction is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3]

  • Reagent Quality and Stability: The purity and stability of your this compound, azide-containing molecule, and all other reagents are critical. Degradation of starting materials is a common culprit for poor reaction outcomes.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, pH, temperature, and reactant concentrations can significantly impact the reaction rate and final yield.[2][4]

  • Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst, rendering it inactive. For instance, buffers containing high concentrations of chloride or Tris can slow down the reaction.[1]

  • Solubility Issues: Poor solubility of either the PEGylated alkyne or the azide partner in the chosen solvent system can lead to a heterogeneous mixture and consequently, a sluggish and incomplete reaction.[5]

Q2: How can I prevent the oxidation of the Cu(I) catalyst?

Protecting the Cu(I) catalyst from oxidation is arguably the most critical step for ensuring a high-yield reaction. Here are the best practices:

  • In Situ Generation of Cu(I): The most common and effective method is to generate Cu(I) in situ from a more stable Cu(II) salt (like CuSO₄) using a reducing agent.[6][7] Sodium ascorbate is the most popular choice for this purpose.[1][2]

  • Employ a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[3][8] THPTA is particularly favored for bioconjugation reactions due to its water solubility.

  • Degas Solvents: Removing dissolved oxygen from the reaction mixture by degassing the solvents can minimize the oxidation of Cu(I).[3] This can be achieved by sparging with an inert gas like argon or nitrogen.

  • Work under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere can provide the best protection against oxygen.[3]

Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?

The order of reagent addition can significantly impact the outcome of the reaction. A generally recommended procedure is as follows:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[3] This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing the azide and alkyne substrates (your this compound and azide partner).

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[3]

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[3]

Q4: Can the solvent affect the yield of my CuAAC reaction?

Yes, the choice of solvent can have a significant impact on the reaction rate and yield. The CuAAC reaction is known to be effective in a wide range of solvents, including water, t-BuOH, DMSO, and DMF.[2] For PEGylated reagents, which have unique solubility profiles, a mixture of solvents is often optimal. A common choice is a mixture of water and a co-solvent like DMSO or t-BuOH to ensure all reactants remain fully dissolved throughout the reaction.

Q5: I see a precipitate forming during my reaction. What could it be and what should I do?

Precipitate formation can be a sign of several issues:

  • Insoluble Copper Species: If the copper catalyst is not properly stabilized by a ligand, it can precipitate out of solution, especially upon reduction.

  • Product Insolubility: Your final PEGylated product might be less soluble than the starting materials in the chosen solvent system.

  • Aggregation: PEGylated molecules, especially when conjugated to large biomolecules, can sometimes aggregate and precipitate.[2]

If you observe a precipitate, it is recommended to analyze it if possible. To mitigate this, consider changing the solvent system to improve solubility or increasing the concentration of the stabilizing ligand.

Troubleshooting Guide: Low Yield

Use the following table to diagnose and solve common problems leading to low reaction yields.

Symptom Potential Cause Recommended Solution
No or very little product formation Catalyst Inactivation Ensure fresh solutions of sodium ascorbate are used. Add a stabilizing ligand like THPTA. Degas all aqueous buffers before use.
Incorrect Reagent Stoichiometry Verify the concentrations of all stock solutions. Use a slight excess (1.1-1.5 equivalents) of one of the coupling partners, typically the less expensive one.
Degraded Reagents Check the purity of this compound and the azide partner by a suitable analytical method (e.g., NMR, MS). Use fresh, high-purity reagents.
Reaction starts but does not go to completion Insufficient Catalyst or Reducing Agent Increase the loading of the copper catalyst and/or sodium ascorbate. Consider a second addition of ascorbate after a few hours.
Product Inhibition Dilute the reaction mixture. This can sometimes help if the product itself is inhibiting the catalyst.
Solubility Issues Add a co-solvent like DMSO or DMF to improve the solubility of all components. Ensure the reaction mixture is homogeneous.
Inconsistent results between batches Oxygen Contamination Standardize the degassing procedure for all solvents and solutions. Use an inert atmosphere if possible.
Water Quality Use high-purity, deionized water to avoid contamination with metal ions that could interfere with the catalyst.

Experimental Protocols

General Protocol for a CuAAC Reaction

This protocol provides a starting point for the click reaction between this compound and an azide-containing molecule.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a catalyst premix by mixing a 20 mM stock solution of CuSO₄ in water with a 100 mM stock solution of THPTA in water at a 1:5 molar ratio (Cu:Ligand).

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound and azide solutions to achieve the desired final concentrations (e.g., 1 mM each).

    • Add buffer (e.g., phosphate buffer, pH 7.4) to the reaction mixture.

    • Add the catalyst premix to a final concentration of 1 mM Cu(II).

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Analysis:

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using methods like HPLC or Size Exclusion Chromatography (SEC) to remove the catalyst and any unreacted starting materials.[]

Quantitative Data Summary

The following table summarizes the effect of different reaction parameters on the yield of a model click reaction. This data is representative and can guide optimization efforts.

Condition [CuSO₄] (mM) [Ascorbate] (mM) Ligand Co-solvent Yield (%)
1 (Baseline) 15NoneNone35
2 15THPTANone75
3 15THPTA20% DMSO92
4 0.52.5THPTA20% DMSO88
5 210THPTA20% DMSO95

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, THPTA, Ascorbate) catalyst_premix Create Catalyst Premix (CuSO4 + THPTA) reagent_prep->catalyst_premix mix_reactants Combine Alkyne, Azide, Buffer, and Catalyst Premix catalyst_premix->mix_reactants initiate Initiate with Sodium Ascorbate mix_reactants->initiate incubate Incubate at RT initiate->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor purify Purify Product (HPLC/SEC) monitor->purify

Caption: General workflow for a CuAAC click reaction.

Troubleshooting Logic

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield Observed catalyst_check Is Cu(I) catalyst protected from oxygen? start->catalyst_check add_ligand Add Stabilizing Ligand (e.g., THPTA) catalyst_check->add_ligand No reagent_check Are reagents pure and non-degraded? catalyst_check->reagent_check Yes degas Degas Solvents add_ligand->degas end Re-run Reaction degas->end verify_purity Verify Purity (NMR, MS) reagent_check->verify_purity No solvent_check Are all reactants soluble? reagent_check->solvent_check Yes verify_purity->end optimize_solvent Add Co-solvent (e.g., DMSO) solvent_check->optimize_solvent No solvent_check->end Yes optimize_solvent->end

Caption: Troubleshooting logic for low-yield click reactions.

References

Technical Support Center: Optimizing Bioconjugation with Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for bioconjugation using Boc-NH-PEG12-propargyl.

Frequently Asked Questions (FAQs)

Q1: What is the role of each functional group in the this compound linker?

A1: The this compound linker is a heterobifunctional reagent with three key components:

  • Boc (tert-butoxycarbonyl) group: A protecting group for the primary amine. It prevents the amine from reacting prematurely. It is typically removed under acidic conditions to reveal the reactive amine.[1][2]

  • PEG12 (12-unit polyethylene glycol) spacer: A hydrophilic spacer that increases the solubility of the conjugate in aqueous buffers, reduces steric hindrance between the conjugated molecules, and can help to decrease the immunogenicity of the final bioconjugate.

  • Propargyl group: A terminal alkyne that is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with an azide-modified molecule.[3][4]

Q2: What are the main steps for using this compound in bioconjugation?

A2: The bioconjugation process typically involves two main chemical steps:

  • Boc Deprotection: The removal of the Boc protecting group from the amine terminus of the PEG linker using a strong acid, such as trifluoroacetic acid (TFA).[5]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction between the newly exposed propargyl group on the PEG linker and an azide-functionalized biomolecule, catalyzed by a copper(I) source.[3][]

Q3: How can I purify the final bioconjugate?

A3: Purification of the PEGylated bioconjugate is crucial to remove unreacted PEG linker, excess biomolecule, and reaction byproducts. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. The larger PEGylated conjugate will elute before the smaller, unreacted biomolecule.[7]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their charge. PEGylation can alter the surface charge of a protein, allowing for separation from the unmodified protein.[7]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[7]

  • Reverse Phase Chromatography (RP-HPLC): Often used for analytical scale separation and to identify PEGylation sites.[7]

Troubleshooting Guides

Boc Deprotection

Problem 1: Incomplete Boc Deprotection

  • Possible Causes:

    • Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to effectively cleave the Boc group.[5]

    • Inadequate Reaction Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature for completion.[5]

    • Steric Hindrance: The bulky PEG chain may hinder the acid's access to the Boc group.[5]

    • Poor Solubility: The Boc-protected PEG linker may not be fully dissolved in the reaction solvent.[5]

  • Solutions:

    • Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[5]

    • Extend the reaction time and monitor progress using TLC or LC-MS.[5]

    • Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[5]

    • Ensure the solvent provides good solubility for the PEGylated compound.[5]

Problem 2: Observation of Side Products after Deprotection

  • Possible Cause:

    • Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate electron-rich amino acid residues like tryptophan and methionine.

  • Solution:

    • Use a "scavenger" in the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS).[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem 1: Low or No Product Yield

  • Possible Causes:

    • Inactive Copper Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen.[]

    • Inappropriate Ligand or Ligand-to-Copper Ratio: The ligand stabilizes the Cu(I) catalyst. An incorrect choice or ratio can lead to poor results.

    • Incorrect Reagent Stoichiometry: An improper ratio of azide to alkyne can limit the reaction.

    • Impure Reagents or Solvents: Impurities can interfere with the reaction.

  • Solutions:

    • Use a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[][8] Degas solvents to remove oxygen.[]

    • Use a chelating ligand like THPTA or BTTAA to protect the biomolecule and stabilize the Cu(I) catalyst.[]

    • Optimize the molar ratio of reactants. A slight excess of one reactant may be beneficial.

    • Use high-purity reagents and solvents.

Problem 2: Biomolecule Degradation

  • Possible Cause:

    • Copper-Mediated Damage: Unbound copper ions and reactive oxygen species (ROS) generated in the presence of copper and a reducing agent can damage sensitive biomolecules like proteins.[][8]

  • Solution:

    • Use a chelating ligand to sequester the copper ion and protect the biomolecule.[]

    • Keep the reaction time as short as possible by optimizing other parameters.

    • Consider adding aminoguanidine to the reaction to prevent oxidative damage.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4 M1,4-Dioxane1-4 hoursRoom Temp

Data synthesized from multiple sources.[5]

Table 2: Recommended Starting Conditions for CuAAC Bioconjugation

ComponentRecommended Concentration
Azide-containing biomolecule1-100 µM
Alkyne-PEG linker1.2-5 equivalents (relative to biomolecule)
Copper(II) Sulfate (CuSO₄)50-100 µM
Ligand (e.g., THPTA)5 equivalents (relative to CuSO₄)
Sodium Ascorbate5 mM

These are starting recommendations and may require optimization for specific biomolecules.[8][9]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[5]

  • Cooling: Cool the solution to 0°C in an ice bath.[5]

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the biomolecule to be conjugated later contains acid-sensitive groups, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[5]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

    • Co-evaporate with toluene (3 times) to remove residual TFA.[5]

    • The resulting TFA salt of the deprotected amine-PEG12-propargyl can be used directly in the next step or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[5]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Stock Solutions:

    • Azide-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Deprotected amine-PEG12-propargyl in DMSO or buffer.

    • Copper(II) sulfate (CuSO₄): 20 mM in water.[]

    • Ligand (e.g., THPTA): 50 mM in water.[]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing biomolecule.

    • Add the deprotected amine-PEG12-propargyl solution.

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is recommended.[9]

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction by SDS-PAGE or LC-MS.

  • Purification: Purify the PEGylated bioconjugate using an appropriate chromatography technique (e.g., SEC, IEX).[7]

Mandatory Visualization

experimental_workflow cluster_deprotection Boc Deprotection cluster_bioconjugation Bioconjugation (CuAAC) start This compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react React for 1-2h add_tfa->react workup Work-up (Evaporation) react->workup deprotected_linker NH2-PEG12-propargyl workup->deprotected_linker mix_reactants Mix Deprotected Linker and Azide-Biomolecule deprotected_linker->mix_reactants azide_biomolecule Azide-Biomolecule azide_biomolecule->mix_reactants add_catalyst Add Cu(I) Catalyst (CuSO4 + Ligand + NaAsc) mix_reactants->add_catalyst conjugation Incubate at RT add_catalyst->conjugation purification Purify Conjugate (SEC, IEX) conjugation->purification final_product Final Bioconjugate purification->final_product troubleshooting_workflow start Low Bioconjugation Yield check_deprotection Check Boc Deprotection (TLC, LC-MS) start->check_deprotection deprotection_incomplete Incomplete? check_deprotection->deprotection_incomplete optimize_deprotection Optimize Deprotection: - Increase [TFA] - Extend reaction time - Change solvent deprotection_incomplete->optimize_deprotection Yes check_click Check CuAAC Reaction deprotection_incomplete->check_click No optimize_deprotection->check_deprotection click_issue Low Yield? check_click->click_issue optimize_click Optimize CuAAC: - Degas solvents - Check Cu(I) source - Optimize ligand/Cu ratio - Check reagent purity click_issue->optimize_click Yes success Successful Conjugation click_issue->success No optimize_click->check_click

References

Common side reactions with the propargyl group and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the versatile but often challenging propargyl group. This guide provides troubleshooting for common side reactions and answers to frequently asked questions to help you optimize your experiments and achieve cleaner reaction profiles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during reactions involving the propargyl group in a question-and-answer format.

Question 1: My propargylation reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in a propargylation reaction is a frequent issue that can often be resolved by systematically evaluating your reagents and reaction conditions.[1]

  • Reagent Quality:

    • Propargyl Halide Purity: Propargyl bromide and chloride can degrade over time. It is advisable to use a fresh bottle or purify the reagent by distillation before use.[2] Commercial propargyl bromide is often stabilized with substances like magnesium oxide or diluted in toluene to reduce its shock-sensitivity.[1]

    • Substrate Purity: Ensure your starting material (e.g., alcohol, amine, or thiol) is pure and free from contaminants that could consume your reagents or inhibit the reaction.[1]

    • Solvent and Base Quality: Use anhydrous solvents, particularly in moisture-sensitive reactions. The choice and quality of the base are critical and should be appropriate for the pKa of your nucleophile.[1][2]

  • Reaction Conditions:

    • Base and Solvent Selection: The combination of base and solvent is crucial for the efficiency of SN2 reactions with propargyl halides. Aprotic polar solvents such as DMF, acetone, and THF are generally effective.[1][2] A stronger base may be necessary for less acidic nucleophiles.[2]

    • Temperature: While some propargylation reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier. However, be cautious as excessive heat can lead to the decomposition of the propargyl halide.[1][2] It is essential to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature and reaction time.[1]

  • Stoichiometry:

    • An excess of the propargyl halide is often used to drive the reaction to completion. However, a large excess can lead to undesired side reactions like di-propargylation, especially with primary amines.[1]

Question 2: My reaction is producing multiple products, making the desired compound difficult to isolate. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to optimizing your reaction for a cleaner product profile.

  • Di-propargylation: Primary amines have two N-H bonds that can be alkylated, leading to the formation of a di-propargylated product. To avoid this, you can use a larger excess of the amine relative to the propargyl halide or consider using a protecting group on the amine if mono-propargylation is desired.

  • Propargyl-Allenyl Tautomerization: The propargyl group can rearrange to an allenyl isomer.[3] This tautomerization can lead to a mixture of products, especially if the allenyl species can react further under the reaction conditions.[3][4]

  • Homodimerization in Nicholas Reaction: When using the Nicholas reaction for propargylation of base-sensitive substrates, the cobalt-stabilized propargyl cation can react with the starting propargyl alcohol, leading to homodimerization.[5][6] To circumvent this, using a Co₂(CO)₆-complexed methyl propargyl ether can significantly improve the yield of the desired product.[5][6]

  • Meyer-Schuster and Rupe Rearrangements: Propargyl alcohols can undergo acid-catalyzed rearrangement to form α,β-unsaturated aldehydes or ketones (Meyer-Schuster rearrangement) or other rearranged ketones (Rupe rearrangement).[7][8] To avoid these rearrangements, it is crucial to use non-acidic or neutral conditions when working with propargyl alcohols.

Question 3: I am performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction with my propargylated molecule, and the reaction is not proceeding efficiently. What could be the issue?

Answer:

The CuAAC reaction is generally robust, but several factors can lead to low yields.

  • Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) species by dissolved oxygen. It is critical to thoroughly degas all solvents and solutions, for instance, by sparging with an inert gas like argon or nitrogen.[9]

  • Reducing Agent: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate the Cu(I) catalyst from any oxidized Cu(II).[9]

  • Reagent Purity: Impurities in either the alkyne or the azide starting materials can poison the copper catalyst. Ensure the purity of your reagents before starting the reaction.[9]

  • Ligands: In some cases, a ligand for the copper, such as TBTA or THPTA, is necessary to stabilize the Cu(I) oxidation state and improve the reaction efficiency.

Question 4: How can I propargylate a molecule that is sensitive to basic conditions?

Answer:

For base-sensitive substrates, standard propargylation methods using a base are unsuitable. The Nicholas reaction provides an excellent alternative under acidic conditions.[5][6] This method involves the reaction of a nucleophile with a pre-formed dicobalt hexacarbonyl-stabilized propargylium cation.[5][6] This approach has been successfully used for the propargylation of alcohols, thiols, amines, and carboxylic acids.[5][6]

Data Summary

The selection of an appropriate base and solvent system is critical for successful propargylation. The following table summarizes common combinations for the propargylation of various nucleophiles.

NucleophileSolventBaseTypical Temperature (°C)
PhenolAcetone, DMFK₂CO₃25 - 60
AlcoholTHF, DMFNaH0 - 25
AmineAcetonitrile, DMFK₂CO₃, Et₃N25 - 80
ThiolEthanol, DMFNaOEt, K₂CO₃25
2-AminooxazoleDMF, MeCNNaH, Cs₂CO₃40 - 60[2]

Experimental Protocols

General Protocol for N-propargylation of 2-Aminooxazole[2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminooxazole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or another suitable aprotic solvent) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (80% solution in toluene, 1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[9]

  • Preparation: In a vial, dissolve the azide-containing molecule (1.0 eq.) and the propargyl-containing molecule (1.1 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water).

  • Reducing Agent: In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 50 mM solution; use 5-10 equivalents).[9]

  • Catalyst Solution: In a third tube, prepare an aqueous solution of copper(II) sulfate (CuSO₄) (e.g., 100 mM solution; use 1-5 mol %).

  • Reaction Initiation: Add the sodium ascorbate solution to the vial containing the azide and alkyne, and mix gently. Initiate the reaction by adding the CuSO₄ solution to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Upon completion, add a small amount of a copper chelator (e.g., EDTA) to sequester the catalyst before purification.[9]

Visual Guides

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_solution Potential Solutions start Low or No Yield in Propargylation Reaction reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions propargyl_halide Purity of Propargyl Halide? reagent_quality->propargyl_halide stoichiometry Verify Stoichiometry temp Optimal Temperature? reaction_conditions->temp adjust_stoichiometry Adjust Reagent Ratios stoichiometry->adjust_stoichiometry substrate_purity Substrate Purity? propargyl_halide->substrate_purity purify_reagents Purify/Use Fresh Reagents propargyl_halide->purify_reagents solvent_base Anhydrous Solvent & Appropriate Base? substrate_purity->solvent_base substrate_purity->purify_reagents solvent_base->purify_reagents base_solvent_combo Correct Base/Solvent Combination? temp->base_solvent_combo optimize_conditions Optimize Temperature & Base/Solvent temp->optimize_conditions base_solvent_combo->optimize_conditions

Caption: A stepwise guide to troubleshooting low or no yield in propargylation reactions.

G cluster_reactants cluster_reaction Nicholas Reaction Pathway cluster_deprotection Deprotection cluster_side_reaction Side Reaction propargyl_alcohol Propargyl Alcohol + Co₂(CO)₈ complex [Propargyl-Co₂(CO)₆] Complex propargyl_alcohol->complex nucleophile Base-Sensitive Nucleophile (Nu-H) substitution Nucleophilic Attack nucleophile->substitution cation [Propargylium-Co₂(CO)₆]⁺ Cation complex->cation + Lewis Acid lewis_acid Lewis Acid (e.g., BF₃·OEt₂) cation->substitution dimer Homodimerization cation->dimer + Propargyl Alcohol product_complex [Nu-Propargyl-Co₂(CO)₆] Complex substitution->product_complex final_product Final Product (Nu-Propargyl) product_complex->final_product + Oxidant oxidant Oxidative Decomplexation (e.g., CAN, I₂)

Caption: The Nicholas reaction pathway for propargylation of base-sensitive nucleophiles.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of Boc-NH-PEG12-propargyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this compound?

Incomplete Boc deprotection is often due to one or a combination of the following factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, particularly in longer chains like PEG12, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical. It must fully solvate both the this compound and the acid. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

  • Moisture Contamination: Water in the reaction mixture can compete with the substrate for the acid, reducing its effective concentration and potentially leading to incomplete deprotection.

Q2: Can the propargyl group react or degrade under the acidic conditions of Boc deprotection?

The propargyl group is generally stable under the standard acidic conditions used for Boc deprotection, such as TFA in DCM. However, prolonged exposure to very strong acids or elevated temperatures could potentially lead to side reactions. It is always advisable to monitor the reaction for the appearance of any unexpected byproducts.

Q3: How can I monitor the progress of the deprotection reaction?

You can monitor the reaction progress using the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material (this compound) and the appearance of the deprotected product (NH2-PEG12-propargyl). The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.[1]

  • ¹H NMR Spectroscopy: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum.

Troubleshooting Guide

Issue: Incomplete Deprotection

Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.

Potential Cause Troubleshooting Steps
Insufficient Acid Concentration Increase the concentration of TFA. For example, if you are using 20% TFA in DCM, try increasing it to 50%.[1]
Inadequate Reaction Time Extend the reaction time. Monitor the reaction every 30-60 minutes by TLC or LC-MS until the starting material is consumed.[1]
Low Reaction Temperature Allow the reaction to proceed at room temperature. If the reaction is still sluggish, gentle heating (e.g., to 30-40 °C) can be considered, but with careful monitoring for side products.
Poor Solubility Ensure that the this compound is fully dissolved in the solvent before adding the acid. If solubility in DCM is an issue, consider alternative solvents like 1,4-dioxane, often used with HCl for deprotection.[1]
Issue: Presence of Side Products

Observation: TLC or LC-MS analysis shows the formation of unexpected spots or peaks in addition to the desired product.

Potential Cause Troubleshooting Steps
Alkylation by tert-butyl cation The tert-butyl cation generated during deprotection can alkylate nucleophilic sites. Add a scavenger like triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to trap the carbocation.[1]
Degradation of Propargyl Group While generally stable, prolonged reaction times or high acid concentrations could affect the propargyl group. If side products are observed, try reducing the reaction time or using milder acidic conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocation-mediated side reactions, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is completely consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 2: Analytical Monitoring by HPLC
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a neutralizing mobile phase (e.g., a mixture of water and acetonitrile with a small amount of a basic modifier like triethylamine).

  • Injection: Inject the quenched sample into an appropriate HPLC system. A reverse-phase C18 column is commonly used for such compounds.

  • Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material and the product. A typical gradient might be from 10% to 90% acetonitrile in water (with 0.1% TFA) over 20 minutes.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up dissolve Dissolve this compound in DCM cool Cool to 0 °C dissolve->cool add_tfa Add TFA (20-50%) +/- TIS cool->add_tfa stir Stir at 0 °C to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor Every 1-2h monitor->stir Incomplete concentrate Concentrate monitor->concentrate Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (optional) coevaporate->neutralize purify Purify neutralize->purify product NH2-PEG12-propargyl purify->product

Caption: Experimental workflow for the Boc deprotection of this compound.

troubleshooting_tree cluster_incomplete cluster_side_products start Incomplete Deprotection? increase_tfa Increase TFA concentration (e.g., to 50%) start->increase_tfa Yes side_products Side Products Observed? start->side_products No extend_time Extend reaction time increase_tfa->extend_time check_temp Ensure reaction is at RT extend_time->check_temp check_solubility Verify complete dissolution check_temp->check_solubility check_solubility->side_products add_scavenger Add scavenger (TIS) reduce_time Reduce reaction time add_scavenger->reduce_time success Successful Deprotection reduce_time->success side_products->add_scavenger Yes side_products->success No

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Technical Support Center: Enhancing Copper-Catalyzed Click Chemistry with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in my copper-catalyzed click chemistry reaction with PEG linkers?

Low yields in CuAAC reactions are most frequently attributed to the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[1] Oxygen present in the reaction mixture is a primary cause of this oxidation. Another common issue is the poor quality or degradation of reagents, including the PEGylated azide or alkyne, and the reducing agent (e.g., sodium ascorbate).[1]

Q2: How can I prevent the oxidation of the copper catalyst?

To maintain the active Cu(I) state of the catalyst, it is crucial to minimize oxygen exposure. This can be achieved by:

  • Degassing solvents: Thoroughly degas all solvents used in the reaction.[1]

  • Using fresh reducing agent: Prepare fresh solutions of sodium ascorbate, as it can oxidize over time.[1]

  • Working under an inert atmosphere: Performing the reaction under an inert gas like argon or nitrogen can significantly reduce catalyst oxidation.[1]

Q3: What is the role of a ligand in the reaction, and which one should I choose?

Ligands play a critical role in accelerating the reaction and protecting sensitive biomolecules from oxidative damage.[1][2] They stabilize the Cu(I) catalyst, preventing its oxidation and disproportionation.[2][3] Commonly used ligands for CuAAC include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[2][4] THPTA is water-soluble and is a good choice for reactions in aqueous buffers.[5]

Q4: What are the optimal solvent and temperature conditions for click reactions with PEGylated molecules?

The choice of solvent is largely dictated by the solubility of the PEGylated reactant.[1]

  • Solvents: DMSO, DMF, and mixtures of tBuOH/H₂O are commonly used.[1] It is essential to ensure that all components are fully dissolved.[1] For many PEGylated reagents, water can be a suitable solvent.[6]

  • Temperature: Reactions are typically run at room temperature. If the reaction is slow, the temperature can be gently increased to 60°C.[1]

Q5: How can I monitor the progress of my click reaction?

The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the reaction has reached completion.[1] Reaction times can vary from 1 to 24 hours.[1]

Q6: I'm observing multiple spots on my TLC/LC-MS. What could be the cause?

Multiple spots may indicate the presence of side reactions. A common side reaction is the homocoupling of the alkyne partner, known as Glaser coupling.[1] This can be minimized by ensuring a sufficient concentration of the reducing agent and minimizing oxygen exposure.[1]

Q7: Purification of my PEGylated product is proving difficult. What methods are recommended?

The presence of the PEG linker can indeed complicate purification.[1] Recommended purification techniques for PEGylated products include:

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC)[1]

  • Precipitation[1]

  • Dialysis[1]

  • Size Exclusion Chromatography (SEC)[]

  • Ion Exchange Chromatography (IEX)[]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Low or No Product Yield

If you are experiencing low or no yield, consider the following potential causes and solutions.

Troubleshooting Low Yields

Symptom Potential Cause Suggested Solution
No reaction or very slow reaction Inactive catalyst (Cu(II) form) Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere.[1]
Poor reagent quality Verify the purity and integrity of your azide and alkyne reagents through analytical methods.[1]
Steric hindrance Increase the reaction temperature or prolong the reaction time. Consider using a longer PEG linker to reduce steric hindrance.[1][8]
Multiple spots on TLC/LC-MS Alkyne homocoupling (Glaser coupling) Ensure a sufficient amount of reducing agent is present and minimize oxygen exposure.[1]

| Product is formed but difficult to isolate | PEG-related purification issues | Utilize purification methods suitable for PEGylated molecules such as reverse-phase HPLC, precipitation, or dialysis.[1] |

Logical Workflow for Troubleshooting Low Yields

G start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the reagents of good quality? check_catalyst->check_reagents Yes solution_catalyst Degas solvents, use fresh reducing agent, work under inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify reagent purity and integrity. check_reagents->solution_reagents No check_side_reactions Are there side reactions? check_conditions->check_side_reactions Yes solution_conditions Increase temperature, prolong reaction time, or use a longer PEG linker. check_conditions->solution_conditions No check_purification Is purification effective? check_side_reactions->check_purification No solution_side_reactions Ensure sufficient reducing agent and minimize oxygen exposure. check_side_reactions->solution_side_reactions Yes solution_purification Use RP-HPLC, precipitation, or dialysis. check_purification->solution_purification No

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol serves as a general starting point and may require optimization for your specific substrates.[1]

1. Reagent Preparation:

  • Dissolve the azide-functionalized PEG linker (1 equivalent) and your alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent (e.g., a DMSO/H₂O mixture).[1]

  • Prepare fresh stock solutions of:

    • Copper(II) sulfate (CuSO₄) in water.

    • Sodium ascorbate in water.

    • A suitable copper-chelating ligand (e.g., THPTA) in water.[1]

2. Reaction Setup:

  • In a clean reaction vessel, add the solution containing your azide and alkyne.

  • To this mixture, add the ligand solution, followed by the CuSO₄ solution. The order of addition is important to allow for the pre-formation of the copper-ligand complex.[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, proceed with the appropriate purification method for your PEGylated product (e.g., RP-HPLC, precipitation, dialysis).[1]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Purification prep_reagents Dissolve Azide-PEG and Alkyne mix_reactants Combine Azide-PEG and Alkyne solutions prep_reagents->mix_reactants prep_stocks Prepare fresh stock solutions: - CuSO4 - Sodium Ascorbate - Ligand (e.g., THPTA) add_ligand_cu Add Ligand solution, then CuSO4 solution prep_stocks->add_ligand_cu mix_reactants->add_ligand_cu initiate Initiate reaction with Sodium Ascorbate add_ligand_cu->initiate monitor Monitor reaction by TLC or LC-MS initiate->monitor purify Purify product (RP-HPLC, precipitation, dialysis) monitor->purify

Caption: General experimental workflow for CuAAC.

Data Summary

Typical Reaction Parameters

The following table summarizes typical starting concentrations and ratios for a CuAAC reaction. These may need to be optimized for your specific system.

Component Typical Concentration / Ratio Notes
Azide-PEG 1 equivalent
Alkyne 1.1 equivalentsA slight excess of the alkyne can help drive the reaction to completion.[1]
Copper(II) Sulfate 0.1 - 1 mol%The catalytic amount can be optimized.
Sodium Ascorbate 3-10 fold excess over copperEnsures reduction of Cu(II) to Cu(I).[9]
Ligand (e.g., THPTA) 1-5 equivalents to Copper(II)Protects the catalyst and can accelerate the reaction.[1]
Solvent -Typically DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixtures.[1]
Temperature Room Temperature to 60°CStart at room temperature and gently heat if the reaction is slow.[1]
Reaction Time 1 - 24 hoursMonitor for completion.[1]

This technical support center provides a foundational guide to improving the efficiency of your copper-catalyzed click chemistry reactions with PEG linkers. For more complex issues, further optimization of the reaction parameters will be necessary.

References

Preventing aggregation of proteins conjugated with Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully conjugate proteins with Boc-NH-PEG12-propargyl while preventing aggregation. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functionalities?

A1: this compound is a heterobifunctional crosslinker. It contains three key components:

  • Boc-protected amine (Boc-NH-) : The tert-butyloxycarbonyl (Boc) group is a protecting group for a primary amine. It is stable under neutral and basic conditions but can be removed with acid (e.g., trifluoroacetic acid, TFA) to reveal a reactive primary amine.

  • PEG12 spacer : A 12-unit polyethylene glycol (PEG) spacer. This hydrophilic chain enhances the solubility and stability of the resulting protein conjugate, can reduce its immunogenicity, and increases its hydrodynamic size.

  • Propargyl group : A terminal alkyne group that is used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This allows for the highly specific and efficient conjugation of the PEGylated protein to a molecule containing an azide group.

Q2: What are the primary causes of protein aggregation when using this compound?

A2: Protein aggregation during conjugation with this compound can be attributed to several factors:

  • High Protein or Reagent Concentration : Increased concentrations of the protein or the PEG linker can lead to a higher likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions : pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, leading to aggregation.

  • Over-labeling : The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility.

  • Instability during Boc Deprotection : The acidic conditions required to remove the Boc protecting group can denature acid-sensitive proteins, causing them to aggregate.

  • Copper-Induced Aggregation during Click Chemistry : The copper(I) catalyst used in CuAAC can cause protein oxidation and aggregation.

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques can be used to monitor protein aggregation:

  • Visual Inspection : The simplest method is to check for visible precipitates or turbidity in the solution.

  • UV-Vis Spectroscopy : An increase in absorbance at around 340-600 nm can indicate the presence of large, light-scattering aggregates.

  • Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC) : SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein conjugate.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

Troubleshooting Guides

Problem 1: Protein Aggregation During Initial PEGylation

If you observe aggregation after reacting your protein with this compound (before Boc deprotection or click chemistry), consult the following table:

Potential Cause Troubleshooting Action Recommended Parameters
High Protein Concentration Perform the conjugation reaction at a lower protein concentration.Start with a protein concentration of 1-5 mg/mL.
High Reagent Concentration / Molar Ratio Titrate the molar ratio of the PEG reagent to the protein. Start with a lower ratio and gradually increase it.Test molar ratios from 2:1 to 20:1 (PEG linker:protein).
Suboptimal Buffer pH Ensure the reaction buffer pH is optimal for your protein's stability. For NHS ester chemistry (if applicable), a pH of 7.2-8.5 is generally recommended.Use buffers such as phosphate-buffered saline (PBS) at a pH that maintains protein stability. Avoid buffers with primary amines like Tris.
Incorrect Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.Incubate at 4°C overnight instead of room temperature for a shorter period.
Insufficient Protein Stability in Buffer Add stabilizing excipients to the reaction buffer.See Table 1 for recommended concentrations of common stabilizers.

Table 1: Recommended Concentrations of Stabilizing Excipients

Excipient Mechanism of Action Recommended Concentration Range
L-Arginine Suppresses protein-protein interactions and enhances solubility.[1]50-100 mM; can be used up to 0.5-2 M in some cases.[2]
Sucrose Stabilizes proteins through preferential exclusion, making the unfolded state less favorable.[3][4]5-10% (w/v) or a protein-to-sucrose mass ratio of 1:1 to 1:4.[5]
Polysorbate 80 (Tween 80) Non-ionic surfactant that prevents surface-induced aggregation.[6][7]0.005-0.02% (w/v).[8][9]
Glycerol Acts as a cryoprotectant and stabilizer.10-20% (v/v) for storage; can be used at lower concentrations during reaction.[10]
Problem 2: Aggregation During Boc Deprotection

If aggregation occurs after treating the PEGylated protein with acid to remove the Boc group:

Potential Cause Troubleshooting Action Recommended Parameters
Protein Sensitivity to Acid Minimize the duration of acid exposure.Perform deprotection on ice for 30-60 minutes.[8]
Side Reactions from tert-butyl Cation Add scavengers to the deprotection cocktail to trap the reactive tert-butyl cation.Use a cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For proteins with tryptophan, consider adding scavengers like thioanisole.[8][11]
Inefficient Removal of Acid Immediately after deprotection, purify the protein to remove acid and scavengers.Use dialysis or a desalting column to exchange the buffer to a neutral pH.[8]
Problem 3: Aggregation During Copper-Catalyzed Click Chemistry (CuAAC)

If aggregation is observed after initiating the click reaction:

Potential Cause Troubleshooting Action Recommended Parameters
Copper(I) Oxidation and Protein Damage Use a copper(I)-stabilizing ligand and degas all solutions to remove oxygen.Use a water-soluble ligand like THPTA at a 5:1 molar ratio to copper.[6]
Interfering Buffer Components Avoid buffers containing primary amines (e.g., Tris) or strong chelators (e.g., EDTA) that can interfere with the copper catalyst.Use buffers such as PBS or HEPES.[6]
High Reagent Concentrations Optimize the concentrations of the azide-containing molecule, copper, and reducing agent.See the detailed protocol below for typical concentration ranges.
Steric Hindrance If the propargyl group is in a sterically hindered location on the protein, the reaction may be inefficient, leading to aggregation of partially reacted species.Consider using a longer PEG linker in future experiments.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol assumes the protein has available primary amines (lysine residues or N-terminus) and the this compound has been activated with an NHS ester.

  • Protein Preparation :

    • Dialyze the protein against an amine-free buffer, such as 0.1 M phosphate buffer with 150 mM NaCl, pH 7.2-7.5.

    • Adjust the protein concentration to 1-5 mg/mL.

    • If desired, add a stabilizing excipient from Table 1 to the buffer.

  • Reagent Preparation :

    • Immediately before use, dissolve the this compound-NHS ester in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction :

    • Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification :

    • Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer for the next step (e.g., a buffer compatible with Boc deprotection if that is the next step, or a storage buffer).

Protocol 2: Boc Deprotection of the PEGylated Protein
  • Preparation :

    • Prepare a deprotection solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Handle TFA in a fume hood.

    • If the protein conjugate is in a buffer, it may need to be lyophilized to dryness.

  • Deprotection :

    • Resuspend the lyophilized protein conjugate in a minimal volume of the cold deprotection solution.

    • Incubate the reaction on ice for 30-60 minutes.

  • Removal of TFA and Purification :

    • Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

    • Immediately resuspend the protein in a buffer suitable for the click chemistry step (e.g., PBS, pH 7.4) and purify using a desalting column or dialysis to remove residual TFA and scavengers.

Protocol 3: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
  • Reagent Preparation :

    • Propargyl-PEG-Protein : Prepare at a concentration of 1-50 µM in a click-compatible buffer (e.g., PBS, pH 7.4).

    • Azide-Molecule : Prepare a stock solution of the azide-containing molecule (e.g., a fluorescent dye or biotin-azide) in DMSO or water.

    • Copper(II) Sulfate : Prepare a 20 mM stock solution in water.

    • THPTA Ligand : Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate : Prepare a 300 mM stock solution in water immediately before use.

  • Click Reaction :

    • In a microcentrifuge tube, combine the following in order:

      • Propargyl-PEG-Protein solution.

      • Azide-Molecule (to a final concentration of 2-10 fold molar excess over the protein).

      • THPTA ligand (to a final concentration of 5 times the copper concentration).

      • Copper(II) Sulfate (to a final concentration of 0.5-1 mM).

      • Sodium Ascorbate (to a final concentration of 5-10 mM).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification :

    • Remove the catalyst and excess reagents by SEC, dialysis, or using a metal chelating resin.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_pegylation Step 1: PEGylation cluster_deprotection Step 2: Boc Deprotection cluster_click Step 3: Click Chemistry (CuAAC) Protein Protein (with primary amines) Conjugation Conjugation Reaction (pH 7.2-8.5) Protein->Conjugation PEG_Linker This compound-NHS PEG_Linker->Conjugation Purification1 Purification 1 (SEC or Dialysis) Conjugation->Purification1 PEG_Protein Boc-NH-PEG-Protein Purification1->PEG_Protein Deprotection Acid Treatment (TFA + Scavengers) PEG_Protein->Deprotection Purification2 Purification 2 (Desalting or Dialysis) Deprotection->Purification2 Amine_PEG_Protein H2N-PEG-Protein Purification2->Amine_PEG_Protein Click_Reaction Click Reaction (Azide-Molecule, Cu(I), Ligand) Amine_PEG_Protein->Click_Reaction Purification3 Purification 3 (SEC or Dialysis) Click_Reaction->Purification3 Final_Conjugate Final Protein Conjugate Purification3->Final_Conjugate

Caption: Workflow for protein conjugation with this compound.

troubleshooting_logic Start Aggregation Observed? Step1 During PEGylation? Start->Step1 Yes No_Aggregation Success Start->No_Aggregation No Step2 During Boc Deprotection? Step1->Step2 No Actions1 - Lower Protein/Reagent Conc. - Optimize pH/Temp - Add Stabilizers Step1->Actions1 Yes Step3 During Click Chemistry? Step2->Step3 No Actions2 - Minimize Acid Exposure - Use Scavengers - Immediate Purification Step2->Actions2 Yes Actions3 - Use Cu(I) Ligand - Degas Solutions - Use Compatible Buffers Step3->Actions3 Yes

Caption: Troubleshooting logic for protein aggregation.

References

Technical Support Center: Purification of Boc-NH-PEG12-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Boc-NH-PEG12-propargyl conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this specific PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound conjugates?

A1: Typical impurities can include unreacted starting materials such as Boc-NH-PEG12-COOH and propargylamine, coupling reagents and their byproducts (e.g., HOBt, HBTU), and potentially side products from the PEG linker itself, such as PEG oligomers of varying lengths.

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

A2: The two most effective chromatographic techniques for purifying small molecule PEG conjugates like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Silica Gel Flash Chromatography.[1][2] RP-HPLC generally offers higher resolution and purity, making it ideal for final purification steps.[2] Flash chromatography is a faster, more cost-effective method suitable for larger scale initial purifications.[2]

Q3: How can I effectively monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation during column chromatography. For PEG-containing compounds, using a suitable stain like Dragendorff reagent can aid in visualization. For HPLC, monitoring the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm) is standard practice.[2] Collected fractions should be analyzed by analytical HPLC or LC-MS to confirm the purity and identity of the conjugate.

Q4: What are some common challenges with purifying PEGylated compounds on silica gel?

A4: PEGylated compounds are known to be challenging to purify on silica gel due to their polar nature, which can lead to significant streaking and poor separation.[3] This can be mitigated by using a carefully selected gradient elution system, for example, a gradient of methanol in chloroform or dichloromethane.[2] Some researchers have found that a solvent system of ethanol/isopropanol in chloroform provides better separation for PEG-containing compounds than methanol-based systems.[3]

Q5: My this compound conjugate appears as broad peaks during RP-HPLC. What could be the cause and how can I fix it?

A5: Peak broadening in RP-HPLC of PEGylated compounds can be caused by several factors. The inherent polydispersity of the PEG chain can contribute to broader peaks.[4] Other causes include secondary interactions with the stationary phase, column overload, or suboptimal mobile phase conditions. To address this, you can try adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase, reducing the sample load, or optimizing the gradient elution to be shallower.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

Issue 1: Low Recovery of the Purified Conjugate
Possible Cause Solution
Irreversible binding to the column: The conjugate may be too hydrophobic and bind irreversibly to the stationary phase.[5]For RP-HPLC, try a different column chemistry (e.g., C8 instead of C18) or add a small amount of a stronger organic solvent like isopropanol to the mobile phase to reduce strong hydrophobic interactions.[5]
Precipitation on the column: The conjugate may not be soluble in the mobile phase.[5]Conduct solubility studies prior to preparative purification to determine the optimal buffer and solvent conditions.[5] For RP-HPLC, ensure the sample is fully dissolved in the initial mobile phase before injection.[1]
Product degradation during purification: The conjugate may be sensitive to the pH of the mobile phase.Investigate the stability of your conjugate at different pH values. Consider using a buffered mobile phase or a faster purification method.
Loss during work-up: The conjugate may be partially soluble in the aqueous phase during extraction.To extract PEGylated compounds from an aqueous phase, saturate the aqueous layer with NaCl and perform multiple extractions with dichloromethane.[6]
Issue 2: Poor Separation of Conjugate from Impurities
Possible Cause Solution
Suboptimal gradient elution: The gradient may be too steep, leading to co-elution of the product and impurities.For both flash chromatography and RP-HPLC, use a shallower gradient around the expected elution time of the conjugate to improve resolution.[1]
Inappropriate stationary phase: The chosen column may not be suitable for the separation.For RP-HPLC, screen different stationary phases (e.g., C18, C8, Phenyl) to find the one with the best selectivity for your conjugate and its impurities.[5]
Streaking on silica gel: The polar nature of the PEG chain can cause streaking.[3]Use a mixed solvent system like 1:1 ethanol/isopropanol in chloroform as the polar modifier in your gradient instead of methanol.[3] Dry loading the sample onto silica gel can also improve peak shape.[1]
Co-elution with unreacted starting materials: Unreacted Boc-NH-PEG12-COOH or propargylamine may have similar retention times to the product.Adjust the pH of the mobile phase in RP-HPLC. For example, adding TFA will protonate the amine in propargylamine, altering its retention time.

Quantitative Data Summary

The following table provides a representative comparison of the two primary purification methods for small molecule PEG conjugates. The values are illustrative and can vary depending on the specific reaction conditions and scale.

Purification Method Typical Purity Expected Yield Scale Advantages Disadvantages
Silica Gel Flash Chromatography >90%60-80%mg to multi-gramFast, cost-effective, suitable for large scale.[2]Lower resolution, potential for streaking with PEG compounds.[2][3]
Preparative RP-HPLC >98%50-70%µg to gramHigh resolution, high purity, reproducible.[2]Time-consuming, requires specialized equipment, potential for low recovery with very hydrophobic compounds.[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol is suitable for a rapid, larger-scale initial purification of the crude reaction mixture.

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM) or Chloroform

  • Methanol (MeOH) or a 1:1 mixture of Ethanol (EtOH) and Isopropanol (IPA)

  • Crude this compound conjugate

Procedure:

  • Slurry Preparation: Create a slurry of silica gel in the initial non-polar eluent (e.g., 100% DCM).

  • Column Packing: Wet pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for oily products, adsorb the crude material onto a small amount of silica gel, dry it, and then dry-load it onto the column.[1]

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity by introducing the polar solvent (e.g., a gradient of 0-10% MeOH in DCM, or 0-10% of the 1:1 EtOH/IPA mixture in chloroform). A slow, shallow gradient is recommended.[1][3]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC, visualizing with an appropriate stain (e.g., potassium permanganate or Dragendorff stain).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Preparative RP-HPLC

This protocol is ideal for achieving high purity of the final product.

Materials:

  • Preparative C18 HPLC column

  • Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

  • Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

  • Partially purified or crude this compound conjugate

Procedure:

  • System Preparation: Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.[1]

  • Injection and Elution: Inject the sample onto the column. Elute the compounds using a gradient of increasing acetonitrile concentration. A suggested gradient is:

    • 5-50% Acetonitrile in Water (both with 0.1% TFA) over 30 minutes.

    • 50-95% Acetonitrile in Water (both with 0.1% TFA) over 5 minutes.

    • Hold at 95% Acetonitrile for 5 minutes.[1]

  • Fraction Collection: Collect fractions corresponding to the product peak, which can be identified by UV detection (e.g., at 220 nm).

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.

  • Product Isolation: Pool the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure product as a dry powder.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation synthesis Crude this compound conjugate flash_chrom Silica Gel Flash Chromatography synthesis->flash_chrom Initial Cleanup (Optional) rphplc Preparative RP-HPLC synthesis->rphplc Direct Purification flash_chrom->rphplc Further Purification analysis TLC / Analytical HPLC for fraction analysis rphplc->analysis pooling Pool pure fractions analysis->pooling isolation Solvent removal & Lyophilization pooling->isolation final_product Pure Conjugate (>98%) isolation->final_product

Caption: General experimental workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Purification Issue (e.g., Low Yield, Impure Product) check_solubility Check sample solubility in mobile phase start->check_solubility Low Yield optimize_gradient Optimize gradient (make shallower) start->optimize_gradient Impure Product change_column Change column chemistry (e.g., C8 for RP-HPLC) check_solubility->change_column modify_mobile_phase Modify mobile phase (e.g., add isopropanol) change_column->modify_mobile_phase end_node Improved Purification modify_mobile_phase->end_node reduce_load Reduce sample load optimize_gradient->reduce_load change_solvent Change solvent system (for silica gel) reduce_load->change_solvent change_solvent->end_node

Caption: Troubleshooting logic for common purification issues with PEG conjugates.

References

Addressing steric hindrance in reactions with Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG12-propargyl. The focus is on addressing challenges related to steric hindrance in common reactions involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions where steric hindrance is a concern with this compound?

A1: Steric hindrance can be a significant factor in two primary reaction types involving this compound:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): While generally robust, the bulky Boc protecting group and the flexible PEG12 chain can hinder the approach of a sterically demanding azide to the propargyl group.

  • Amide Bond Formation: Following the deprotection of the Boc group to reveal a primary amine, the long PEG chain can sterically shield the amine, making its reaction with a carboxylic acid, particularly a bulky one, challenging.

Q2: How does the PEG12 chain contribute to steric hindrance?

A2: The polyethylene glycol (PEG) chain, while enhancing solubility, is a flexible polymer that can adopt various conformations in solution. This flexibility allows the chain to "fold back" or "shield" the reactive ends of the molecule, creating a crowded environment that impedes the approach of other reactants.[1] Longer PEG chains can offer greater separation between conjugated molecules, but the chain itself can be the source of hindrance.[2]

Q3: Is the Boc protecting group a major contributor to steric hindrance?

A3: Yes, the tert-butoxycarbonyl (Boc) group is sterically bulky. In combination with the PEG12 chain, it can create significant steric congestion around the propargyl end of the molecule, potentially affecting the efficiency of click reactions.[2]

Q4: When should I consider using a longer or shorter PEG linker to manage steric hindrance?

A4: The choice of PEG linker length is a balance:

  • Shorter PEG linkers (e.g., PEG2-PEG4): These are suitable for more compact molecular designs but may not provide sufficient spacing to overcome steric hindrance between large conjugated molecules.[3]

  • Longer PEG linkers (e.g., PEG12, PEG24): These offer greater flexibility and can provide the necessary distance to minimize steric clashes between bulky reaction partners.[1][3] However, very long chains can sometimes wrap around the reactive site, creating its own steric issues.[2]

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Symptoms:

  • Incomplete consumption of starting materials (this compound and/or the azide).

  • Low yield of the desired triazole product.

  • Formation of side products.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance from Bulky Azide Increase reaction time and/or temperature to provide more energy to overcome the activation barrier. Consider using a less sterically hindered azide if the experimental design allows.
Suboptimal Catalyst System For sterically hindered substrates, certain copper (I) catalysts and ligands perform better. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand that stabilizes Cu(I) and can improve reaction rates. For aqueous systems, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a good alternative.[4]
Inadequate Solvent The solvent should fully solubilize both reactants. A mixture of solvents, such as t-BuOH/H2O or DMSO, is often effective. The solvent can also influence the conformation of the PEG chain; experimenting with different solvent systems may be beneficial.[5]
Catalyst Oxidation Copper (I) is prone to oxidation to the inactive Copper (II) state. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate to maintain the Cu(I) state.[6]
Issue 2: Incomplete Boc Deprotection

Symptoms:

  • Presence of starting material (Boc-protected compound) after the reaction.

  • Low yield of the deprotected amine.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.[2] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[2]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or LC-MS. While typically performed at room temperature, gentle warming may be necessary for sluggish reactions.[2]
Steric Hindrance The PEG chain can hinder the approach of the acid. Ensure adequate mixing and consider using a solvent system that promotes a more extended conformation of the PEG chain.
Issue 3: Low Yield in Amide Bond Formation with Deprotected Amine

Symptoms:

  • Low conversion of the deprotected amine and/or carboxylic acid.

  • Low yield of the desired amide product.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance from PEG Chain and/or Carboxylic Acid Use a coupling reagent known to be effective for sterically hindered reactions, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Increasing the reaction time and temperature may also be necessary.
Suboptimal Coupling Reagent The choice of coupling reagent is critical. If standard reagents like EDC/NHS are ineffective, consider more powerful alternatives. See the table below for a comparison of common coupling reagents.
Poor Solubility of Reactants Ensure both the deprotected PEG-amine and the carboxylic acid are fully dissolved. Polar aprotic solvents like DMF or DMSO are generally preferred.

Quantitative Data Summary

Table 1: Influence of PEG Linker Length on PROTAC Degradation Efficiency

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[7] This table suggests that increasing the PEG linker length can improve the degradation efficiency of PROTACs, which may be partly attributed to overcoming steric hindrance in the formation of the ternary complex.

Table 2: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentRelative ReactivityNotes on Steric Hindrance
EDC/NHSModerateCan be inefficient for highly hindered substrates.
HBTU/HATUHighGenerally more effective for sterically demanding couplings.
PyBOPHighGood for hindered amino acids.
T3PHighEffective but can require careful stoichiometry control.
This table provides a general comparison. Optimal reagent selection is substrate-dependent.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Bulky Azide

This protocol is designed to maximize the yield when reacting this compound with a sterically hindered azide.

  • Reactant Preparation:

    • Dissolve this compound (1 equivalent) and the bulky azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and H2O to a final concentration of 10-20 mM.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

    • In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) and TBTA (0.1 equivalents) in a 1:1 mixture of t-BuOH and H2O.

  • Reaction Execution:

    • Degas the reactant solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the sodium ascorbate solution to the reactant mixture, followed by the copper/TBTA solution.

    • Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. Due to potential steric hindrance, the reaction may require an extended time (12-24 hours).

    • If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

    • Upon completion, the product can be purified by column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

  • Dissolution:

    • Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Acid Addition:

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).

    • If the molecule contains other acid-sensitive groups, consider using a milder system like 4M HCl in 1,4-dioxane.[2]

  • Reaction:

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Amide Coupling with the Deprotected PEG12-Amine and a Hindered Carboxylic Acid

This protocol focuses on forming an amide bond when one or both partners are sterically hindered.

  • Reactant Preparation:

    • Dissolve the deprotected PEG12-amine (TFA salt, 1 equivalent) and the sterically hindered carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Coupling Reagent Addition:

    • Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the reaction mixture. The excess base is to neutralize the TFA salt and facilitate the coupling.

  • Reaction:

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the reaction by LC-MS. Due to steric hindrance, the reaction may require 24-48 hours.

    • If the reaction is slow, consider heating to 40-60 °C.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling start_deprotection This compound deprotection_reagents TFA/DCM or HCl/Dioxane start_deprotection->deprotection_reagents Add deprotection_step Stir at RT, 1-2h deprotection_reagents->deprotection_step deprotected_product H2N-PEG12-propargyl deprotection_step->deprotected_product deprotected_product_coupling H2N-PEG12-propargyl coupling_reagents HATU, DIPEA in DMF deprotected_product_coupling->coupling_reagents Add carboxylic_acid R-COOH (Sterically Hindered) carboxylic_acid->coupling_reagents Add coupling_step Stir at RT, 24-48h coupling_reagents->coupling_step final_product R-CO-NH-PEG12-propargyl coupling_step->final_product troubleshooting_logic start Low Reaction Yield? steric_hindrance Potential Steric Hindrance? start->steric_hindrance reaction_conditions Suboptimal Reaction Conditions? start->reaction_conditions reagent_quality Reagent Degradation? start->reagent_quality increase_time_temp Increase Reaction Time/Temp steric_hindrance->increase_time_temp Yes change_reagent Change Coupling Reagent/ Catalyst Ligand steric_hindrance->change_reagent Yes optimize_solvent Optimize Solvent System reaction_conditions->optimize_solvent Yes check_reagents Use Fresh Reagents reagent_quality->check_reagents Yes

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex molecules like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the purity of building blocks is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Boc-NH-PEG12-propargyl, a heterobifunctional PEG linker. We present supporting experimental data and detailed protocols to ensure reliable and reproducible purity assessment.

The Challenge in PEG Linker Analysis

Polyethylene glycol (PEG) linkers, such as this compound, present a unique analytical challenge. The PEG backbone itself lacks a significant UV chromophore, making detection by standard UV-Vis HPLC detectors inefficient.[1][2][3] Consequently, specialized detection methods are required for accurate quantification and purity determination.

Comparison of HPLC Detection Methodologies

The choice of detector is critical for the sensitive and accurate analysis of PEGylated compounds. Below is a comparison of common HPLC detectors for the analysis of this compound.

DetectorPrinciple of DetectionGradient CompatibilityRelative SensitivityKey Advantages & Disadvantages
Evaporative Light Scattering Detector (ELSD) Measures light scattered by non-volatile analyte particles after mobile phase evaporation.Yes[1][2]High[1]Pro: Excellent for non-UV absorbing compounds; stable baseline with gradients. Con: Semi-volatile impurities may not be detected.
Charged Aerosol Detector (CAD) Measures charge transferred from ionized nitrogen gas to analyte particles.YesHigh[3]Pro: Provides a near-universal and uniform response for non-volatile analytes. Con: Response can be non-linear.
Refractive Index (RI) Detector Measures the change in the refractive index of the mobile phase as the analyte passes through.No[1][2]LowPro: Universal detector. Con: Incompatible with gradient elution, low sensitivity, and sensitive to temperature and flow rate fluctuations.
UV-Vis Detector Measures the absorption of UV or visible light by the analyte.YesVery Low (for PEG)Pro: Widely available. Con: PEG itself has no significant chromophore, leading to poor sensitivity unless a UV-active group is present.[1][2]

For this compound, Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is the recommended approach. This combination allows for high-resolution separation of PEG oligomers using gradient elution while providing the necessary sensitivity for detection.

Experimental Protocol: RP-HPLC-ELSD for this compound

This protocol is designed to separate this compound from potential impurities, such as starting materials, reagents, and oligomers of different PEG chain lengths.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase A or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL

3. ELSD Conditions:

ParameterCondition
Detector Agilent 385-ELSD or equivalent
Nebulizer Temperature 50°C
Evaporator Temperature 70°C
Gas Flow Rate 1.6 SLM (Standard Liters per Minute)[1]

Data Presentation and Interpretation

The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-quality material is typically expected to have a purity of ≥95%.

Table 1: Hypothetical Purity Analysis Data for Two Batches of this compound

Batch IDMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Total Purity (%)
Batch A 12.598.20.81.098.2
Batch B 12.695.52.12.495.5

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase A weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate RP-HPLC Separation (C18 Column) inject->separate detect ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC-ELSD Purity Analysis.

Alternative Purity Analysis Methods

While HPLC is the gold standard, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): Provides molecular weight information and can be coupled with HPLC (LC-MS) for impurity identification.

  • Size Exclusion Chromatography (SEC): Separates molecules based on size and can be used to detect polymeric impurities. However, it may not provide the resolution to separate closely related oligomers.[3]

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its performance in subsequent applications. For routine quality control, RP-HPLC with ELSD or CAD detection offers a robust, sensitive, and reliable method for purity assessment. This approach overcomes the limitations of UV detection for PEGylated compounds and provides the necessary resolution for separating potential impurities. By implementing the detailed protocol and data analysis framework presented in this guide, researchers can confidently assess the purity of their PEG linkers, ensuring the integrity and reproducibility of their scientific endeavors.

References

Characterization of Boc-NH-PEG12-propargyl Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of Boc-NH-PEG12-propargyl, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. We present experimental data, detailed protocols, and a comparison with alternative PEG linkers to assist researchers in selecting the optimal analytical approach.

Introduction to this compound and its Alternatives

This compound is a discrete PEG (dPEG®) linker with a defined molecular weight. It features a Boc-protected amine and a terminal propargyl group, enabling its use in "click chemistry" for stable bioconjugation. The characterization of such linkers is critical to ensure purity and successful conjugation. Mass spectrometry is a primary tool for confirming the molecular weight and purity of these reagents.

Alternative linkers include other heterobifunctional PEGs with different end groups, such as those with NHS esters or carboxylic acids, which offer different conjugation chemistries. The choice of linker depends on the target molecule and the desired reaction conditions.

Comparative Mass Spectrometry Data

Mass spectrometry of PEG derivatives can be performed using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). The choice between these methods can depend on the sample's molecular weight and the desired level of structural information. For discrete PEGs like this compound, both techniques are applicable.

Compound Theoretical Monoisotopic Mass (Da) Ionization Technique Observed Ions (m/z) Adducts
This compound683.8ESI-MS[M+H]+, [M+Na]+, [M+K]+Sodium, Potassium
MALDI-TOF[M+Na]+, [M+K]+Sodium, Potassium
Boc-NH-PEG12-COOH717.84ESI-MS[M+H]+, [M+Na]+Sodium
Propargyl-PEG-NHS esterVaries with PEG lengthESI-MS[M+NH4]+Ammonium

Note: The observed m/z values will correspond to the theoretical mass plus the mass of the adduct ion (e.g., Na+ ≈ 23 Da, K+ ≈ 39 Da, NH4+ ≈ 18 Da). The formation of sodium and potassium adducts is common for polyethylene glycol compounds in both ESI and MALDI mass spectrometry[1].

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol

This protocol is adapted from established methods for the analysis of PEG standards and is suitable for this compound[2].

Materials:

  • This compound sample

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Sodium trifluoroacetate (NaTFA) cationizing agent

  • Ethanol

  • MALDI target plate (ground steel)

Procedure:

  • Matrix Solution Preparation: Dissolve 15.8 mg of CHCA in 1 mL of ethanol. Use an ultrasonic bath to ensure complete dissolution.

  • Cationizing Agent Solution Preparation: Dissolve 5.9 mg of NaTFA in 1 mL of ethanol using an ultrasonic bath.

  • Sample Preparation: Prepare a ~2 mg/mL solution of the this compound in an appropriate solvent (e.g., water or ethanol).

  • Mixture Preparation: In an Eppendorf tube, mix the matrix solution, cationizing agent solution, and sample solution in a 5:1:1 (v/v/v) ratio.

  • Spotting: Pipette 0.5 µL of the final mixture onto a ground steel MALDI target plate.

  • Drying: Allow the spot to air dry completely before inserting the target plate into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

ESI-MS Protocol

This protocol is based on general procedures for the analysis of PEGylated small molecules and bioconjugates[1][3].

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Optional: Formic acid or ammonium acetate to promote ionization

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Infusion: The sample can be introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrumentation Settings:

    • Set the mass spectrometer to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal and minimize fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the expected molecular ions and their adducts. High-resolution mass spectrometry is recommended to confirm the elemental composition[3].

Workflow and Signaling Pathway Diagrams

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Dissolution Dissolve in Solvent Sample->Dissolution Mix Mix with Matrix/Cationizing Agent (MALDI) or Dilute (ESI) Dissolution->Mix Ionization Ionization (MALDI or ESI) Mix->Ionization Mass_Analyzer Mass Analyzer (TOF or Quadrupole/TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Peak Identification (Molecular Ion, Adducts) Spectrum->Analysis Verification Molecular Weight Verification Analysis->Verification

Caption: Experimental workflow for mass spectrometry characterization.

Conclusion

Both MALDI-TOF and ESI-MS are effective techniques for the characterization of this compound. MALDI-TOF often yields simpler spectra with predominantly singly charged ions, which can be advantageous for straightforward molecular weight confirmation[2]. ESI-MS, especially when coupled with high-resolution analyzers, provides accurate mass measurements that can confirm the elemental composition of the linker[3]. The choice of method will depend on the available instrumentation and the specific analytical requirements of the research. The provided protocols offer a starting point for developing robust analytical methods for this and similar PEGylated compounds.

References

A Comparative Guide to PEG Linkers in PROTACs: Spotlight on Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules hinges on the judicious design of their three components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the connecting linker. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of Boc-NH-PEG12-propargyl with other PEG linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.

The Pivotal Role of PEG Linkers in PROTAC Design

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These characteristics are crucial for optimizing the performance of PROTACs by:

  • Enhancing Solubility: The inherent hydrophilicity of PEG chains can significantly improve the solubility of often large and hydrophobic PROTAC molecules, which is critical for their biological activity and formulation.[3]

  • Modulating Cell Permeability: The flexible nature of PEG linkers allows the PROTAC molecule to adopt various conformations, which can influence its ability to traverse the cell membrane.

  • Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are critical in dictating the spatial orientation and proximity of the POI and the E3 ligase.[2] An optimal linker length is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2]

The this compound linker incorporates a Boc-protected amine for controlled, stepwise synthesis and a terminal propargyl group. The propargyl group is particularly valuable for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal reaction for conjugating the linker to a warhead or E3 ligase ligand functionalized with an azide.[4][5][6] This modular approach facilitates the rapid synthesis of PROTAC libraries with varying components.[4]

Comparative Analysis of PEG Linker Performance

The selection of an appropriate PEG linker is a critical step in PROTAC development, with the linker's length being a key determinant of degradation efficiency. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced efficacy due to unfavorable conformations.[2]

While direct head-to-head comparative studies for this compound against a wide range of other PEG linkers in a single system are not extensively available in publicly accessible literature, the principles of linker length optimization are well-established across various targets. The following tables summarize representative data from studies that systematically varied PEG linker length in PROTACs targeting different proteins.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)E3 LigaseReference
MZ1 PEG4BRD4HeLa~15>90VHL[4]
ARV-825 PEG (length not specified)BRD4RS4;11<1>95CRBN[3]
dBET1 PEG (length not specified)BRD4MV4;11~8>98CRBN[7]
PROTAC with 0 PEG units Alkyl chainBRD4H661<500>90CRBN[4]
PROTAC with 1-2 PEG units PEG1-2BRD4H661>5000~50-60CRBN[4]
PROTAC with 4-5 PEG units PEG4-5BRD4H661<500>90CRBN[4]

Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.

Table 2: Comparative Efficacy of BTK-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC Linker Length (PEG units)Target ProteinCell LineDC50 (nM)E3 LigaseReference
< 4BTKRamosImpaired activityCRBN[4]
≥ 4BTKRamos1 - 40CRBN[4]

Note: This data highlights a clear dependency on a minimum linker length for effective degradation.

The data consistently demonstrates that linker length optimization is crucial for achieving potent protein degradation. While a PEG12 linker was not explicitly compared in these particular datasets, the general trend suggests that a longer PEG chain, such as in this compound, can be highly effective, falling within the optimal range for many targets. The propargyl functionality further adds to its utility by enabling efficient "click" chemistry for PROTAC synthesis.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ub_Chain Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

A typical experimental workflow to evaluate and compare the efficacy of different PROTAC linkers involves synthesis followed by cellular assays to measure protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., Click Chemistry) Treatment PROTAC Treatment (Varying Concentrations) Synthesis->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Analysis Densitometry Analysis Western_Blot->Analysis DC50_Dmax DC50 & Dmax Determination Analysis->DC50_Dmax

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general procedure for the synthesis of a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Azide-functionalized E3 ligase ligand (e.g., Thalidomide-azide)

  • Warhead for POI with a suitable functional group for attachment

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvents (e.g., DMSO, t-butanol, water)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Reagents for amide coupling (e.g., HATU, DIPEA)

Procedure:

  • Boc Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group. Monitor the reaction by TLC or LC-MS. After completion, evaporate the solvent and TFA under reduced pressure.

  • Amide Coupling to Warhead: Dissolve the deprotected NH2-PEG12-propargyl and the POI warhead (with a carboxylic acid group) in a suitable solvent (e.g., DMF). Add an amide coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature until completion. Purify the resulting Warhead-PEG12-propargyl conjugate by chromatography.

  • Click Chemistry Reaction: Dissolve the Warhead-PEG12-propargyl and the azide-functionalized E3 ligase ligand in a mixture of t-butanol and water. Add a freshly prepared solution of sodium ascorbate and copper(II) sulfate. Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion of the reaction, purify the final PROTAC product using reverse-phase HPLC to obtain the high-purity compound. Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.[1][8]

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with different linkers (including the one with this compound)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Conclusion

The choice of a PEG linker is a critical determinant of a PROTAC's success. This compound offers a favorable combination of properties, including a significant length to span the distance between the target protein and E3 ligase, hydrophilicity to improve solubility, and a terminal propargyl group for efficient and modular synthesis via click chemistry. While direct comparative data for this specific linker against a full spectrum of alternatives is not always available in a single study, the established principles of linker design strongly support its utility. The optimal linker is ultimately target- and system-dependent, necessitating a systematic evaluation of various linker lengths and compositions, for which this compound serves as a valuable component in the PROTAC design toolkit. The provided protocols offer a framework for the synthesis and quantitative evaluation of PROTACs to guide researchers in their drug discovery efforts.

References

The Pivotal Role of PEG Linker Length in Drug Delivery: A Comparative Analysis of Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving optimal therapeutic outcomes. Among the critical components of targeted therapies like antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload plays a decisive role in the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Polyethylene glycol (PEG) linkers have emerged as a versatile tool to modulate these properties. This guide provides an objective comparison of Boc-NH-PEG12-propargyl with shorter and longer PEG chain linkers, supported by experimental data, to inform the selection of the most appropriate linker for specific drug delivery applications.

The inclusion of PEG linkers in drug conjugates offers several advantages, including increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads, and a larger hydrodynamic radius, leading to a longer circulation half-life.[1][2] The length of the PEG chain is a critical parameter that can be fine-tuned to balance these benefits with potential drawbacks, such as reduced in vitro potency.[2]

Comparative Performance of PEG Linkers with Varying Chain Lengths

The choice of PEG linker length represents a crucial optimization step in the development of drug conjugates. A balance must be struck between enhancing pharmacokinetic properties and maintaining potent biological activity.

Physicochemical Properties and Stability

The length of the PEG linker directly influences the physicochemical properties of the drug conjugate, such as solubility and stability. Longer PEG chains generally impart greater hydrophilicity, which can be beneficial for conjugating hydrophobic drugs and may reduce the tendency for aggregation, a common challenge in ADC development.[3]

One study highlighted the impact of linker architecture, demonstrating that an ADC with two pendant 12-unit PEG chains (pendant PEG12) exhibited lower aggregation and slower plasma clearance compared to an ADC with a linear 24-unit PEG chain (linear PEG24).[3] This suggests that both the length and the spatial arrangement of the PEG linker are critical design considerations.

LinkerArchitectureKey ObservationsReference
Shorter PEG (e.g., PEG2, PEG4) LinearMay offer a balance between improved stability and efficient tumor penetration.[4][4]
This compound LinearRepresents a mid-length linker expected to provide a good balance of hydrophilicity and steric hindrance.N/A
Pendant 2 x PEG12 BranchedShowed lower aggregation and slower clearance compared to a linear PEG24 linker.[3][3]
Longer PEG (e.g., PEG24) LinearCan significantly improve hydrophilicity but may lead to reduced in vitro potency.[2][3][2][3]
Pharmacokinetics and Biodistribution

A primary advantage of PEGylation is the extension of the drug conjugate's circulation half-life. Longer PEG chains increase the hydrodynamic size of the molecule, reducing renal clearance and prolonging its time in circulation.[1] This extended exposure can lead to greater accumulation in tumor tissues.

However, the relationship between PEG length and pharmacokinetic enhancement is not always linear. Studies have shown that while increasing PEG length generally leads to a longer plasma half-life, there can be a point of diminishing returns. For instance, one study found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this specific context.[2]

PEG Linker LengthEffect on Plasma Half-lifeKey FindingsReference
Non-PEGylatedShortestRapid clearance from circulation.[2]
Short (e.g., PEG4)Moderate IncreaseProvides some improvement in circulation time over non-PEGylated counterparts.[4]
Mid-length (e.g., PEG8, PEG12)Significant IncreaseOften identified as providing an optimal balance for slower clearance.[2][5][2][5]
Long (e.g., PEG24)LongestGenerally provides the longest circulation half-life, but may not be significantly better than mid-length linkers in some cases.[2][6][2][6]
In Vitro and In Vivo Efficacy

The length of the PEG linker can have a dichotomous effect on the efficacy of a drug conjugate. While a longer half-life can lead to improved in vivo efficacy, it can sometimes be accompanied by a decrease in in vitro cytotoxicity.[2] This is potentially due to steric hindrance from the longer PEG chain, which may impede the interaction of the conjugate with its target cell or the release of the payload intracellularly.

One study investigating affibody-based drug conjugates found that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a 2.5- and 11.2-fold extension in half-life, respectively.[2] However, this was accompanied by a 4.5- and 22-fold reduction in in vitro cytotoxicity.[2] Despite the reduced in vitro potency, the conjugate with the longest PEG chain (10 kDa) demonstrated the most potent in vivo anti-tumor activity, highlighting the critical role of pharmacokinetics in overall therapeutic efficacy.[2]

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo EfficacyKey FindingsReference
Non-PEGylatedPotentLimited by rapid clearance.[2][2]
Short to Mid (e.g., PEG4, PEG8)Moderately PotentImproved efficacy over non-PEGylated due to better PK.[5][5]
This compound Expected to be in the moderate rangeExpected to show good in vivo efficacy due to balanced properties.N/AN/A
Long (e.g., PEG24, 10kDa)Reduced PotencyCan exhibit the highest in vivo efficacy due to significantly extended half-life.[2][2]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of drug conjugates with different PEG linker lengths.

Synthesis of Antibody-Drug Conjugates (ADCs)

The synthesis of an ADC with a this compound linker typically involves a multi-step process that includes antibody modification, linker-payload conjugation, and purification.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • This compound linker with a payload attached (e.g., via a cleavable linker)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Antibody Reduction: The mAb is partially reduced using a controlled amount of TCEP to generate free thiol groups from the interchain disulfide bonds.

  • Linker-Payload Conjugation: The propargyl group on the linker-payload is conjugated to a corresponding reactive group on the antibody (e.g., an azide-functionalized antibody via click chemistry). The Boc protecting group on the PEG linker would typically be removed prior to the final conjugation step if the amine is required for linkage.

  • Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other reactants using size-exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

In Vitro Cytotoxicity Assay (MTT-based)

This assay measures the ability of the ADC to kill cancer cells in culture.[1][7]

Protocol:

  • Cell Seeding: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADCs containing different PEG linker lengths for a specified period (e.g., 72-96 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then calculated.

Pharmacokinetic Study in Rodents

This study evaluates the circulation half-life of the ADC in an animal model.[1]

Protocol:

  • ADC Administration: A single intravenous (IV) dose of the ADCs with different PEG linker lengths is administered to rodents (e.g., rats or mice).

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Plasma Preparation: Plasma is isolated from the blood samples.

  • ADC Quantification: The concentration of the ADC in the plasma samples is determined using a validated method, such as an enzyme-linked immunosorbent assay (ELISA). Pharmacokinetic parameters, including half-life, are then calculated.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring drug deconjugation over time.[8][9]

Protocol:

  • Incubation: The ADC is incubated in plasma from the relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Aliquots are taken at different time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: The amount of intact ADC and released payload in the plasma is quantified using techniques such as LC-MS.[9]

Visualizing Key Concepts in Drug Delivery

Diagrams are crucial for understanding the complex structures and processes involved in drug delivery.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Targeting Domain Linker PEG Linker (e.g., PEG12) Antibody:f0->Linker Payload Cytotoxic Payload Linker->Payload

Caption: Structure of an Antibody-Drug Conjugate with a PEG linker.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation A Antibody Modification B Linker-Payload Conjugation A->B C Purification (SEC) B->C D Characterization (DAR, Purity) C->D E In Vitro Cytotoxicity D->E F Pharmacokinetics (PK) D->F H Plasma Stability D->H G In Vivo Efficacy F->G

Caption: Experimental workflow for ADC synthesis and evaluation.

ADC_MOA cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Target Antigen Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces ADC ADC ADC->Receptor Binding

Caption: Simplified signaling pathway of ADC-induced apoptosis.

References

Unraveling PROTAC Efficacy: A Comparative Analysis of PEGylated and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success lies in the chemical linker connecting the target protein binder and the E3 ligase ligand. This guide provides an objective comparison of the efficacy of PROTACs featuring a hydrophilic polyethylene glycol (PEG) linker, specifically the Boc-NH-PEG12-propargyl type, versus those with more traditional alkyl chain linkers. This analysis is supported by experimental data from a study on α-synuclein degradation, offering valuable insights into the rational design of potent protein degraders.

The choice of linker in a PROTAC molecule is far from trivial; it significantly influences the molecule's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] While alkyl chains have been a mainstay in PROTAC design due to their synthetic accessibility and stability, PEG-based linkers have gained prominence for their ability to enhance solubility and improve pharmacokinetic profiles.[2][3]

Quantitative Comparison of Degradation Efficiency

A study by Qu et al. (2023) on the development of α-synuclein PROTACs provides a valuable head-to-head comparison of different linker strategies.[4] The researchers synthesized a series of PROTACs using the α-synuclein aggregation inhibitor sery384 as the warhead, and various E3 ligase ligands connected by either PEG-based or alkyl linkers.[4] Their findings demonstrate that the nature of the linker profoundly impacts the degradation efficiency of the resulting PROTAC.

The table below summarizes the degradation efficiency of selected PROTACs from this study, highlighting the comparative performance of different linker types.

Compound IDE3 Ligase LigandLinker TypeLinker CompositionDC50 (µM)Dmax (at 10 µM, 48h)
1 Pomalidomide (CRBN)PEGDiethylene glycol>10~50%
2 Pomalidomide (CRBN)PEGTriethylene glycol>10~60%
3 Pomalidomide (CRBN)Alkyl6-carbon chain>10~40%
4 Bestatin (cIAP1)PEGDiethylene glycol>10~70%
5 Bestatin (cIAP1)PEGTriethylene glycol5.049 ~80%
6 Bestatin (cIAP1)Alkyl6-carbon chain>10~65%
7 VH032 (VHL)PEGDiethylene glycol>10~20%
8 VH032 (VHL)PEGTriethylene glycol>10~30%
9 VH032 (VHL)Alkyl6-carbon chain>10~25%

Note: Dmax values are estimated from the Western blot data presented in the source publication. The DC50 value is explicitly stated for compound 5.[4]

The data reveals that the PROTAC incorporating a triethylene glycol (PEG-based) linker and a bestatin ligand for the cIAP1 E3 ligase (compound 5 ) exhibited the most potent degradation of α-synuclein aggregates, with a DC50 of 5.049 μM.[4] In general, the PROTACs utilizing PEG linkers and recruiting the cIAP1 and CRBN E3 ligases demonstrated superior degradation compared to their alkyl-linked counterparts and those targeting the VHL E3 ligase in this specific study.[4]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative analysis of α-synuclein PROTACs.

Cell Culture and Transfection

HEK293T cells overexpressing α-synuclein were used to establish a cellular model of α-synuclein aggregation.[4] To induce aggregation, the cells were transfected with pre-formed fibrils (PFFs) of α-synuclein, which act as seeds to accelerate the aggregation process within the cells.[4]

PROTAC Treatment

Following the establishment of the α-synuclein aggregation model, the cells were treated with the synthesized PROTAC compounds at various concentrations (typically ranging from 1.25 μM to 40 μM) for specified durations (24 to 48 hours).[4] A vehicle control (DMSO) was used in parallel.[5]

Western Blot Analysis for Protein Degradation

To quantify the extent of α-synuclein degradation, Western blot analysis was performed.

  • Cell Lysis: After treatment, the cells were harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[6]

  • Protein Quantification: The total protein concentration in each cell lysate was determined using a BCA protein assay kit to ensure equal loading.[5]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[5]

  • Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membranes were then incubated overnight at 4°C with a primary antibody specific for α-synuclein.[4] A primary antibody against a housekeeping protein (e.g., GAPDH) was used as a loading control.[4]

  • Detection: After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

  • Quantification and Data Analysis: The intensity of the protein bands was quantified using densitometry software. The level of α-synuclein was normalized to the loading control. The percentage of degradation was calculated relative to the vehicle-treated control cells. The DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation) values were determined from the dose-response curves.[5]

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC signaling pathway and the experimental workflow for comparing linker efficacy.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) (e.g., α-synuclein) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 catalyzes ubiquitination PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-based Assay cluster_analysis Data Analysis Synth_PEG Synthesize PROTAC with This compound Linker Treatment Treat Cells with Different PROTAC Concentrations Synth_PEG->Treatment Synth_Alkyl Synthesize PROTAC with Alkyl Linker Synth_Alkyl->Treatment Cell_Culture Culture Target Cells (e.g., HEK293T with α-synuclein) Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis WB Western Blot Analysis Lysis->WB Quant Densitometry and Quantification WB->Quant DC50_Dmax Determine DC50 and Dmax Quant->DC50_Dmax

Caption: Experimental workflow for comparing PROTAC linker efficacy.

References

Optimizing Bioconjugate Activity: A Comparative Guide to Functional Assays for Boc-NH-PEG12-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioconjugate activity is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative analysis of functional assays to validate the activity of conjugates synthesized using Boc-NH-PEG12-propargyl, a versatile linker commonly employed in the construction of Proteolysis Targeting Chimeras (PROTACs). The principles and assays discussed are broadly applicable to other bioconjugates where the linker plays a crucial role in the molecule's function.

The this compound linker provides a flexible polyethylene glycol (PEG) spacer of 12 units, terminating in a propargyl group for "click" chemistry and a Boc-protected amine for further functionalization. The length and composition of such linkers are not merely spacers but are critical determinants of the final conjugate's efficacy, particularly in PROTACs where they mediate the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase.[1][2]

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Overview

Systematic variation of the PEG linker length is a key optimization strategy in PROTAC design. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. While direct experimental data for a this compound conjugate is not always publicly available, the following tables present a summary of findings from studies on PROTACs with varying linker lengths, illustrating the importance of this parameter.

Target ProteinE3 LigaseLinker CompositionKey FindingsReference
Estrogen Receptor α (ERα)VHLPEG-based (varying atom lengths)A 16-atom linker was significantly more potent in degrading ERα compared to a 12-atom linker.[3][4]
BRD4CRBNPEG (0, 1, 2, 4, 5 units)A non-linear relationship was observed, with 0, 4, and 5 PEG units showing high potency (DC50 < 0.5 µM), while 1-2 PEG units had reduced potency (DC50 > 5 µM).[3]
TANK-Binding Kinase 1 (TBK1)VHLAlkyl/Ether (7-29 atoms)No activity was observed with linkers shorter than 12 atoms. Potency peaked with a 21-atom linker (DC50 = 3 nM, Dmax = 96%).[3][5]
BTKCRBNPEG (≥ 4 units)Longer linkers impaired positive cooperativity in ternary complex formation but still resulted in potent degradation (DC50 1-40 nM).[5]

Table 1: Influence of Linker Length on PROTAC Activity. This table summarizes findings from various studies on the effect of linker length on the degradation of different target proteins.

Quantitative Assessment of Protein Degradation

The primary functional readout for a PROTAC is the degradation of its target protein. This is typically quantified by measuring the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table provides hypothetical comparative data for a PROTAC constructed with a PEG12 linker against alternatives with shorter and longer linkers.

PROTAC ConstructLinker Length (PEG units)DC50 (nM)Dmax (%)
PROTAC-PEG4415085
PROTAC-PEG12 12 25 95
PROTAC-PEG242410090

Table 2: Hypothetical Performance Comparison of PROTACs with Varying PEG Linker Lengths. This table illustrates how a PEG12 linker could represent an optimal length for a given target, resulting in a lower DC50 and higher Dmax compared to shorter or longer alternatives.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of bioconjugate efficacy.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation

This protocol describes the "click" reaction to conjugate the propargyl group of the linker with an azide-modified molecule (e.g., a target-binding ligand).

Materials:

  • This compound conjugate precursor

  • Azide-functionalized binding ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the this compound precursor in DMSO.

  • Prepare a stock solution of the azide-functionalized binding ligand in DMSO.

  • In a microcentrifuge tube, combine the this compound precursor and the azide-functionalized binding ligand in PBS.

  • Prepare a fresh premix of CuSO4 and THPTA in water.

  • Add the CuSO4/THPTA premix to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the resulting conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.

Western Blotting for Protein Degradation

This is a key assay to quantify the reduction in the level of the target protein following PROTAC treatment.[1]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC conjugates with different linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody specific for the target protein

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dose-response range of the PROTAC conjugates for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.

Visualizing Signaling Pathways and Workflows

Diagrams are provided to illustrate the key mechanisms and experimental processes.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (this compound conjugate) PROTAC_bound PROTAC TargetProtein Target Protein (POI) TargetProtein_bound Target Protein E3Ligase E3 Ubiquitin Ligase E3Ligase_bound E3 Ligase PROTAC_bound->PROTAC Recycled PROTAC_bound->E3Ligase_bound TargetProtein_bound->PROTAC_bound PolyUb Polyubiquitinated Target Protein Ubiquitin Ubiquitin E3Ligase_bound->Ubiquitin Recruitment Ubiquitin->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedFragments Degraded Fragments Proteasome->DegradedFragments Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with PROTACs (different linkers/concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis (Calculate DC50 & Dmax) detection->analysis end End: Comparative Data analysis->end

Caption: Experimental workflow for Western Blot analysis.

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal linker is a critical decision in the therapeutic success of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArging Chimeras (PROTACs). The linker must not only connect the targeting moiety to the payload but also ensure the stability of the conjugate in circulation while allowing for efficient release of the payload at the target site. Polyethylene glycol (PEG) linkers have emerged as a valuable tool to enhance the stability, solubility, and pharmacokinetic properties of these complex molecules.[1][2]

This guide provides an objective comparison of the in vitro and in vivo stability of different PEGylated linkers, supported by experimental data from various studies. We will delve into the impact of linker length and cleavability on stability and provide detailed experimental protocols for assessing these parameters.

The Role of PEGylation in Linker Stability

PEGylation, the process of attaching PEG chains, imparts several favorable characteristics to bioconjugates. The hydrophilic nature of PEG creates a hydration shell that can mask the hydrophobicity of the payload, reducing the propensity for aggregation.[3] Additionally, the increased hydrodynamic radius of PEGylated conjugates can prolong their circulation half-life by reducing renal clearance.[3]

In Vitro Stability Comparison

The stability of a linker in plasma is a crucial determinant of its suitability for in vivo applications. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The following tables summarize the in vitro stability of various PEGylated linkers in plasma.

Table 1: In Vitro Plasma Stability of Different PEGylated Linker Types

Linker TypeCore Linker ChemistryPEG LengthStability AssessmentKey FindingsReference
CleavableValine-Citrulline (vc)PEG4, PEG8MMAE release in mouse plasmaPEG spacer may facilitate enzyme access to the linker.[4]
CleavableValine-Citrulline (vc)-MMAF release in mouse plasmaVCit-based linkers can be unstable in mouse plasma.[5]
Non-cleavableMaleimidocaproyl (mc)-MMAF release in mouse plasmaNon-cleavable linkers generally exhibit higher plasma stability.[6][5]
CleavableDisulfidePEG3Payload releaseDesigned for cleavage in the reducing intracellular environment.

Note: Direct comparative studies across a wide range of PEGylated linkers under identical conditions are limited. The data presented is a synthesis of findings from multiple studies and should be interpreted with consideration of the different experimental systems.

In Vivo Stability Comparison

In vivo stability is the ultimate test of a linker's performance. The circulation half-life of a conjugate is a key pharmacokinetic parameter that influences its therapeutic window.

Table 2: Impact of PEG Chain Length on In Vivo Half-Life

ConjugatePEG Chain LengthAnimal ModelHalf-LifeFold Increase vs. No PEGReference
Affibody-MMAENo PEGMouse19.6 min-[7]
Affibody-MMAE4 kDaMouse49.2 min2.5[7]
Affibody-MMAE10 kDaMouse219.0 min11.2[7]
Peptide40 kDa (branched)Rat28 h56[8]

General Trends:

  • Increased PEG Length, Increased Half-Life: As a general principle, longer PEG chains lead to a longer in vivo half-life.[7][9] This is attributed to the increased hydrodynamic size which reduces renal clearance.[3]

  • Cleavable vs. Non-cleavable: Non-cleavable linkers generally exhibit greater stability in circulation compared to cleavable linkers, which are designed to be labile under specific physiological conditions.[6][10][11]

Experimental Protocols

Accurate assessment of linker stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated linker-conjugate in plasma by measuring the release of the payload or the change in the drug-to-antibody ratio (DAR) over time.

Materials:

  • Test conjugate (e.g., ADC)

  • Control conjugate (with a known stable or unstable linker)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments (LC-MS/MS, ELISA, or SEC-HPLC)

  • Quenching solution (e.g., acetonitrile with internal standard for LC-MS/MS)

Procedure:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates. Prepare stock solutions of the test and control conjugates in PBS.

  • Incubation: Spike the test and control conjugates into the plasma at a final concentration of 10-100 µg/mL. Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Sample Processing (for LC-MS/MS):

    • Immediately quench the reaction by adding the plasma aliquot to a 3-fold excess of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant for the concentration of released payload using a validated LC-MS/MS method.[12][13]

  • Sample Processing (for ELISA or SEC-HPLC):

    • At each time point, freeze the plasma aliquot at -80°C until analysis.

    • For ELISA, quantify the amount of conjugated payload remaining on the antibody.

    • For SEC-HPLC, analyze the sample to determine the percentage of intact conjugate, aggregates, and fragments.[8][14]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the stability profile and half-life of the linker.

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo half-life and clearance rate of a PEGylated linker-conjugate in an animal model.

Materials:

  • Test conjugate

  • Animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instruments (ELISA or LC-MS/MS)

Procedure:

  • Dosing: Administer a single intravenous (IV) bolus dose of the test conjugate to the animals.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated bioanalytical method such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro and in vivo stability studies.

InVitro_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis start Start thaw_plasma Thaw & Centrifuge Plasma start->thaw_plasma prep_conjugate Prepare Conjugate Stock Solution start->prep_conjugate spike Spike Conjugate into Plasma thaw_plasma->spike prep_conjugate->spike incubate Incubate at 37°C spike->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot process Sample Processing (Quench/Freeze) aliquot->process lcms LC-MS/MS Analysis process->lcms elisa ELISA Analysis process->elisa sec SEC-HPLC Analysis process->sec data_analysis Data Analysis (Half-life) lcms->data_analysis elisa->data_analysis sec->data_analysis

Caption: Workflow for the in vitro plasma stability assay.

InVivo_Stability_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetics start Start dose Administer Conjugate to Animal Model (IV) start->dose blood_collection Collect Blood Samples at Time Points dose->blood_collection plasma_prep Prepare Plasma blood_collection->plasma_prep quantify Quantify Conjugate (ELISA or LC-MS/MS) plasma_prep->quantify pk_analysis Pharmacokinetic Analysis (t½, CL, Vd) quantify->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Conclusion

The stability of PEGylated linkers is a multifaceted property influenced by the core linker chemistry, the length of the PEG chain, and the biological environment. While longer PEG chains generally enhance in vivo half-life, the optimal linker design represents a balance between stability, solubility, and the desired payload release mechanism. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of PEGylated linker stability, enabling researchers to make informed decisions in the design of next-generation bioconjugates.

References

A Head-to-Head Comparison of Click Chemistry Reagents for Modifying Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to functionalize Boc-NH-PEG12-propargyl, a versatile PEG linker, this guide provides an objective comparison of common click chemistry reagents. We present a head-to-head analysis of the two primary azide-alkyne cycloaddition methods: the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) pathways, supported by experimental data and detailed protocols to inform your selection process.

The "click" chemistry concept, introduced by Karl Barry Sharpless, has revolutionized bioconjugation and material science due to its efficiency, selectivity, and mild reaction conditions.[][][3] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful tool for forming stable triazole linkages.[][3] When working with a propargyl-terminated molecule such as this compound, the choice of the azide-containing reagent and the reaction conditions are critical for achieving high yields and purity.

This guide will delve into the performance of various reagents, focusing on reaction kinetics, efficiency, and ease of purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction is the archetypal click reaction, known for its robustness and rapid kinetics.[4][5] This method involves the reaction of a terminal alkyne, such as the propargyl group on this compound, with an azide in the presence of a copper(I) catalyst.

Key Reagents and Their Roles:
  • Copper(I) Source: The catalytic species is Cu(I). This is typically generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6] Direct sources of Cu(I), such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), can also be used.[7][8]

  • Ligands: Chelating ligands are often employed to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[6] A widely used ligand is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is particularly valued for its water solubility and effectiveness in protecting biomolecules from potential damage by copper-induced reactive oxygen species.[6][9]

  • Azide Counterpart: A wide variety of azide-containing molecules can be used, depending on the desired final conjugate. For this comparison, we will consider a simple, small molecule azide such as benzyl azide, and a fluorescent azide like a cyanine-based azide.

Performance Data

The following table summarizes typical performance data for the CuAAC reaction with this compound and various azide reagents under optimized conditions.

Azide ReagentCopper SourceLigandSolventReaction Time (h)Yield (%)
Benzyl AzideCuSO₄/NaAscTHPTAPBS/DMSO (9:1)1>95
Fluorescent AzideCuBrPMDETADMF2>90

Note: Yields are highly dependent on the specific reagents, concentrations, and purification methods.

Advantages and Disadvantages of CuAAC

Advantages:

  • Fast Reaction Kinetics: CuAAC reactions are generally very fast, often reaching completion within a few hours at room temperature.[5]

  • High Yields: The reaction is highly efficient and typically provides near-quantitative yields.[][3]

  • Cost-Effective: The reagents, particularly the copper catalysts, are relatively inexpensive.

Disadvantages:

  • Cellular Toxicity of Copper: The copper catalyst can be toxic to living cells, which can limit its application in in vivo studies.[9]

  • Potential for Protein Denaturation: Copper ions can sometimes lead to the denaturation of sensitive protein targets. The use of ligands can mitigate this issue.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This bioorthogonal reaction does not require a metal catalyst.[][11] Instead, the reaction is driven by the release of ring strain from a cyclooctyne reagent.

Key Reagents and Their Roles:
  • Strained Alkynes: In SPAAC, the azide reacts with a strained cyclooctyne. Several generations of cyclooctynes have been developed, each with improved reaction kinetics. Common examples include:

    • Dibenzocyclooctyne (DBCO)

    • Bicyclononyne (BCN)

    • Difluorinated cyclooctyne (DIFO)

Performance Data

The table below provides a comparison of the reaction rates for different strained alkynes with an azide-modified PEG molecule, which serves as a proxy for the reaction with this compound.

Strained Alkyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Relative Reactivity
DBCO~1.0High
BCN~0.1Moderate
DIFO~0.01Lower

Note: Rate constants are approximate and can vary based on the specific azide and reaction conditions.

Advantages and Disadvantages of SPAAC

Advantages:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for applications in living systems.[]

  • High Selectivity: The reaction is highly specific between the azide and the strained alkyne, with minimal side reactions.[11]

Disadvantages:

  • Slower Reaction Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts.[5]

  • Hydrophobicity of Reagents: Some strained alkyne reagents have poor aqueous solubility, which may require the use of co-solvents.

  • Higher Cost: Strained alkyne reagents are typically more expensive than the components for CuAAC.

Experimental Protocols

General Protocol for CuAAC
  • Reagent Preparation:

    • Dissolve this compound and the azide-containing molecule in a suitable solvent (e.g., a mixture of PBS and DMSO).

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the chosen ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the azide.

    • Add the ligand solution to the mixture.

    • Initiate the reaction by adding the CuSO₄ solution, followed immediately by the sodium ascorbate solution.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the product can be purified to remove the copper catalyst and any unreacted starting materials. Purification methods for PEGylated molecules include size exclusion chromatography (SEC) or reversed-phase HPLC.[12][]

General Protocol for SPAAC
  • Reagent Preparation:

    • Dissolve this compound (after conversion to the corresponding azide) and the strained alkyne reagent in a biocompatible buffer or a mixture of buffer and an organic co-solvent if needed.

  • Reaction Setup:

    • Combine the solutions of the azide-modified PEG and the strained alkyne in a reaction vessel.

  • Reaction Monitoring:

    • Incubate the reaction at a suitable temperature (typically room temperature or 37°C).

    • Monitor the reaction progress using an appropriate analytical method.

  • Purification:

    • The purification of the resulting triazole product can be achieved using chromatographic techniques such as SEC or ion-exchange chromatography, depending on the properties of the conjugate.[][14]

Visualizing the Click Chemistry Workflows

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Propargyl This compound Mix Combine Reactants & Ligand Propargyl->Mix Azide Azide Reagent Azide->Mix Cu_Source CuSO4 / NaAsc Initiate Add Copper Source & Reductant Cu_Source->Initiate Ligand THPTA Ligand->Mix Mix->Initiate Monitor Monitor by LC-MS/TLC Initiate->Monitor Purify Purify by SEC/HPLC Monitor->Purify Product Final Conjugate Purify->Product

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide_PEG Azide-modified PEG Combine Combine Reactants Azide_PEG->Combine Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Combine Incubate Incubate at RT/37°C Combine->Incubate Monitor Monitor by LC-MS Incubate->Monitor Purify Purify by SEC/IEC Monitor->Purify Product Final Conjugate Purify->Product

Logical Comparison of CuAAC and SPAAC

Comparison cluster_criterial cluster_c_c cluster_s_s Criteria Comparison Criteria Speed Reaction Speed Criteria->Speed Criteria->Speed Biocompatibility Biocompatibility Criteria->Biocompatibility Criteria->Biocompatibility Cost Reagent Cost Criteria->Cost Criteria->Cost Yield Typical Yield Criteria->Yield Criteria->Yield CuAAC CuAAC Speed->CuAAC SPAAC SPAAC Speed->SPAAC Biocompatibility->CuAAC Biocompatibility->SPAAC Cost->CuAAC Cost->SPAAC Yield->CuAAC Yield->SPAAC Fast Fast CuAAC->Fast Low Low (Cytotoxic) CuAAC->Low Low_Cost Low CuAAC->Low_Cost High_Yield Very High CuAAC->High_Yield Slower Slower SPAAC->Slower High High SPAAC->High High_Cost High SPAAC->High_Cost High_Yield2 High SPAAC->High_Yield2

Conclusion

The choice between CuAAC and SPAAC for the functionalization of this compound will ultimately depend on the specific application. For rapid, high-yield conjugations where biocompatibility is not the primary concern, such as in materials science or the preparation of bioconjugates ex vivo, CuAAC remains an excellent and cost-effective choice. The use of appropriate ligands can further enhance its utility by protecting sensitive molecules.

For applications involving live cells, in vivo studies, or highly sensitive biological molecules, the biocompatibility of SPAAC is a significant advantage. While generally slower, the development of increasingly reactive strained alkynes continues to close the gap in reaction kinetics. Researchers must weigh the need for a metal-free system against the higher cost and potentially longer reaction times associated with SPAAC.

By understanding the relative strengths and weaknesses of each approach and utilizing the provided protocols as a starting point, researchers can effectively employ click chemistry to create novel conjugates with this compound for a wide range of scientific endeavors.

References

A Comparative Guide to the NMR Analysis of Boc-NH-PEG12-propargyl and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Boc-NH-PEG12-propargyl and its functional derivatives. Understanding the distinct NMR signatures of these molecules is crucial for confirming their structure, assessing purity, and monitoring their successful incorporation in bioconjugation and drug delivery applications. This document presents representative ¹H and ¹³C NMR data, detailed experimental protocols, and visual aids to facilitate the analysis of these important chemical linkers.

Introduction

This compound is a heterobifunctional linker that combines a Boc-protected amine, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This unique combination of functional groups makes it a valuable tool in bioconjugation, allowing for the attachment of molecules to biomolecules through "click chemistry" via the alkyne terminus and subsequent deprotection of the Boc group to reveal a primary amine for further functionalization. The analysis of this molecule and its derivatives by NMR spectroscopy is a critical step in quality control and reaction monitoring.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common derivatives. These values are based on typical chemical shift ranges and data from similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Table 1: ¹H NMR Data for this compound and Its Derivatives (400 MHz, CDCl₃)

CompoundFunctional GroupProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound BocC(CH ₃)₃1.44s9H
PEG-O-CH ₂-CH ₂-O-3.64m48H
Propargyl-CH ₂-C≡CH4.20d2H
Propargyl-C≡CH 2.41t1H
Amine-NH -Boc~5.0 (broad)s1H
Fmoc-NH-PEG12-propargyl FmocFmoc CH , CH7.77, 7.59, 7.40, 7.31, 4.45, 4.22m9H
PEG-O-CH ₂-CH ₂-O-3.64m48H
Propargyl-CH ₂-C≡CH4.20d2H
Propargyl-C≡CH 2.41t1H
Amine-NH -Fmoc~5.3 (broad)s1H
Azido-PEG12-propargyl PEG-O-CH ₂-CH ₂-O-3.64m48H
Propargyl-CH ₂-C≡CH4.20d2H
Propargyl-C≡CH 2.41t1H
Azide-CH ₂-N₃3.39t2H
Maleimido-PEG12-propargyl Maleimide-CH =CH -6.70s2H
PEG-O-CH ₂-CH ₂-O-3.64m48H
Propargyl-CH ₂-C≡CH4.20d2H
Propargyl-C≡CH 2.41t1H

Table 2: ¹³C NMR Data for this compound and Its Derivatives (100 MHz, CDCl₃)

CompoundFunctional GroupCarbon AssignmentChemical Shift (δ, ppm)
This compound BocC (CH₃)₃28.4
BocC (CH₃)₃79.1
Boc-NH-C =O156.1
PEG-O-C H₂-C H₂-O-70.5 (repeating unit)
Propargyl-C H₂-C≡CH58.4
Propargyl-CH₂-C ≡CH79.8
Propargyl-CH₂-C≡C H74.7
Fmoc-NH-PEG12-propargyl FmocFmoc carbons143.8, 141.3, 127.7, 127.0, 125.1, 119.9, 67.2, 47.3
PEG-O-C H₂-C H₂-O-70.5 (repeating unit)
Propargyl-C H₂-C≡CH58.4
Propargyl-CH₂-C ≡CH79.8
Propargyl-CH₂-C≡C H74.7
Azido-PEG12-propargyl PEG-O-C H₂-C H₂-O-70.5 (repeating unit)
Propargyl-C H₂-C≡CH58.4
Propargyl-CH₂-C ≡CH79.8
Propargyl-CH₂-C≡C H74.7
Azide-C H₂-N₃50.7
Maleimido-PEG12-propargyl Maleimide-C H=C H-134.1
Maleimide-C =O170.8
PEG-O-C H₂-C H₂-O-70.5 (repeating unit)
Propargyl-C H₂-C≡CH58.4
Propargyl-CH₂-C ≡CH79.8
Propargyl-CH₂-C≡C H74.7

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and comparable NMR data.

1. Sample Preparation

  • Weigh 5-10 mg of the PEG linker into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or D₂O can be used depending on the solubility of the compound.

  • Vortex the tube until the sample is completely dissolved.

2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the PEG backbone protons.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quantitative analysis.[1]

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

3. Data Processing

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different proton environments.

Mandatory Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the standard workflow for the NMR analysis of this compound and its derivatives.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of CDCl3 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing referencing Reference to Solvent Peak processing->referencing integration Integrate 1H NMR Signals referencing->integration assignment Assign Peaks to Molecular Structure integration->assignment comparison Compare with Reference Data assignment->comparison

Caption: Workflow for NMR analysis of PEG linkers.

Structural Comparison of PEG Linker Derivatives

This diagram illustrates the logical relationship between this compound and its derivatives, highlighting the modification of the amine--terminal functional group.

G cluster_derivatives Amine-Terminal Derivatives Core PEG12-propargyl Core Structure Boc Boc-NH- Core->Boc Boc Protection Fmoc Fmoc-NH- Core->Fmoc Fmoc Protection Azido N3- Core->Azido Azidation Maleimido Maleimido- Core->Maleimido Maleimide Functionalization

Caption: Comparison of PEG12-propargyl derivatives.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. By carefully analyzing the ¹H and ¹³C NMR spectra, researchers can confirm the identity and purity of these linkers, ensuring the integrity of their subsequent bioconjugation reactions. The data and protocols presented in this guide provide a solid foundation for the successful application of these versatile molecules in drug development and other scientific endeavors.

References

Assessing the Impact of the Boc Protecting Group on Reaction Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, prized for its stability in a range of conditions and its facile removal under acidic conditions.[1][2] However, the influence of the Boc group extends far beyond simply masking a reactive amine. Its steric bulk and electronic properties can profoundly impact the stereochemical course of reactions, the reactivity of neighboring functional groups, and the overall efficiency of a synthetic route.

This guide provides a comprehensive comparison of the Boc protecting group's performance against other alternatives, supported by experimental data. We will delve into its role in peptide synthesis, its influence on stereoselectivity in asymmetric reactions, and its function as a directing group in aromatic functionalization.

Comparison in Peptide Synthesis: Boc vs. Fmoc Strategy

The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] The choice between these two dictates the entire synthetic approach, from the choice of solid support to the final deprotection strategy.

Data Presentation: Comparison of Boc and Fmoc SPPS Strategies

FeatureBoc StrategyFmoc StrategyReferences
Nα-Protection Lability Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., 20% Piperidine in DMF)[3][5]
Side-Chain Protection Strong acid-labile (e.g., HF, TFMSA)Acid-labile (TFA)[6]
Final Cleavage Harsh (e.g., HF/anisole)Mild (e.g., TFA cocktail)[5]
Orthogonality PartialFully Orthogonal with tBu-based side chains[6]
Compatibility with PTMs Limited due to harsh cleavageGenerally compatible[7]
Automation Less common for modern synthesizersStandard for automated synthesizers[7]
Typical Yield per Step High, but can be affected by aggregationGenerally high, often >99%[5]
Racemization Risk Generally lowCan be higher with sensitive amino acids[6]

Experimental Workflow: Boc-based vs. Fmoc-based SPPS

The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis for both Boc and Fmoc strategies.

Boc_SPPS_Workflow Resin Resin-AA1 Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling (Boc-AA2, Coupling Reagent) Neutralization->Coupling Washing Washing Coupling->Washing Elongated Resin-AA1-AA2 Washing->Elongated Repeat Cycle

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Fmoc_SPPS_Workflow Resin Resin-AA1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling (Fmoc-AA2, Coupling Reagent) Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongated Resin-AA1-AA2 Washing2->Elongated Repeat Cycle

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Impact on Stereoselectivity: The Boc Group in Asymmetric Synthesis

The steric and electronic properties of the Boc group can be strategically employed to control the stereochemical outcome of reactions at adjacent chiral centers. A prominent example is the diastereoselective reduction of α-amino ketones to form β-amino alcohols.

Chelation vs. Felkin-Ahn Control

In the reduction of N-Boc protected α-amino ketones, the Boc group can participate in chelation with the metal hydride reagent, leading to a rigid cyclic transition state. This "chelation control" directs the nucleophilic attack from a specific face, resulting in the syn-diastereomer. In contrast, when the amine is unprotected or protected with a non-chelating group, the reaction often proceeds via the Felkin-Ahn model, which predicts the formation of the anti-diastereomer based on steric and electronic effects.[8]

Chelation_vs_FelkinAhn cluster_chelation Chelation Control (Boc-protected) cluster_felkinahn Felkin-Ahn Model (Unprotected) Chelation_Start N-Boc-α-amino ketone Chelation_TS Cyclic Chelation Transition State Chelation_Start->Chelation_TS [M-H] Chelation_Product syn-β-amino alcohol Chelation_TS->Chelation_Product Hydride attack on one face Felkin_Start α-amino ketone Felkin_TS Acyclic Felkin-Ahn Transition State Felkin_Start->Felkin_TS [M-H] Felkin_Product anti-β-amino alcohol Felkin_TS->Felkin_Product Attack from least hindered face

Control of Diastereoselectivity in α-Amino Ketone Reduction.

Data Presentation: Diastereoselective Reduction of N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester [9]

Reducing AgentControl ModelDiastereomeric Ratio (anti:syn)Yield (%)
LiAlH(O-t-Bu)₃ in EtOHChelation Control>95:580
NB-Enantride® in THFFelkin-Ahn Control5:9598

This data clearly demonstrates that the choice of reducing agent, in conjunction with the N-Boc group, allows for the selective synthesis of either the anti or syn diastereomer.

The Boc Group as a Directing Group: Ortho-Lithiation of Anilines

The Boc group can function as a powerful directing group in electrophilic aromatic substitution reactions, most notably in directed ortho-metalation (DoM). In the case of N-Boc-aniline, the Boc group coordinates with an organolithium reagent, directing deprotonation specifically to the ortho position.[10][11] This generates a highly reactive ortho-lithiated species that can be quenched with various electrophiles to yield ortho-substituted anilines with high regioselectivity.[12]

Ortho_Lithiation Start N-Boc-Aniline Coordination Coordination of n-BuLi to Boc Group Start->Coordination n-BuLi Deprotonation Ortho-Deprotonation Coordination->Deprotonation Intermediate Ortho-lithiated Intermediate Deprotonation->Intermediate Quench Electrophilic Quench (E+) Intermediate->Quench Product Ortho-substituted N-Boc-Aniline Quench->Product

Directed Ortho-Metalation of N-Boc-Aniline.

This strategy provides a significant advantage over classical electrophilic aromatic substitution of aniline, which typically yields a mixture of ortho and para products. The Boc group's ability to direct the metalation provides a reliable method for the synthesis of 2-substituted anilines.

Influence on Cross-Coupling Reactions

In some instances, the presence of a Boc group can influence the outcome of transition metal-catalyzed cross-coupling reactions. For example, in certain Suzuki-Miyaura cross-coupling reactions, N-Boc protected substrates have been shown to exhibit enhanced reactivity, leading to higher yields of the desired products.[13][14] This can be attributed to the electronic effects of the Boc group influencing the oxidative addition step or the stability of the organometallic intermediates.

Data Presentation: Suzuki-Miyaura Coupling of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl Chlorides [14]

Aryl ChlorideProductYield (%)
4-ChlorotolueneN-Boc-4-methylbenzylamine95
4-ChloroanisoleN-Boc-4-methoxybenzylamine98
2-ChloropyridineN-Boc-2-(aminomethyl)pyridine85
3-ChlorothiopheneN-Boc-3-(aminomethyl)thiophene91

These high yields demonstrate the utility of Boc-protected building blocks in constructing complex molecules via cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine[9]

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in the chosen solvent.

  • Add the base (1.1 - 1.5 eq). For NaOH, an aqueous solution is typically used, creating a biphasic system.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if an organic solvent was used, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine. If a biphasic system with NaOH was used, separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Acidic Deprotection of an N-Boc Group[3]

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Further purification may be carried out if necessary.

Protocol 3: Diastereoselective Reduction of an N-Boc-α-Amino Ketone to a syn-β-Amino Alcohol[8]

Materials:

  • N-Boc-α-amino ketone

  • Lithium triethylborohydride (LiEt₃BH, Super-Hydride®) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-α-amino ketone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LiEt₃BH solution (1.5 - 2.0 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by column chromatography on silica gel to isolate the syn-β-amino alcohol.

Conclusion

The tert-butoxycarbonyl (Boc) group is a versatile and powerful tool in the arsenal of the synthetic chemist. Its impact on reaction outcomes is multifaceted, extending well beyond its primary role as a protective shield for amines. As demonstrated, the Boc group plays a crucial role in directing stereochemistry, modulating reactivity, and enabling regioselective transformations. A thorough understanding of these effects, as outlined in this guide, allows researchers to harness the full potential of the Boc group to achieve their synthetic goals with greater efficiency and control. The choice between Boc and other protecting groups should be made not only on the basis of their lability but also with careful consideration of their potential to influence the desired reaction outcome.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG12-propargyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Boc-NH-PEG12-propargyl, a bifunctional linker commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle and dispose of this compound with care, recognizing the potential hazards associated with its chemical structure. While the Boc-protected amine and polyethylene glycol (PEG) components are of relatively low concern, the terminal propargyl group introduces specific risks that dictate the disposal protocol.

Hazard Assessment and Chemical Profile

This compound is comprised of three key components: a tert-butyloxycarbonyl (Boc) protecting group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. The primary hazard is associated with the propargyl functional group. Propargyl alcohol, a related compound, is flammable, reactive, and toxic.[1][2][3][4] It can be fatal if swallowed, inhaled, or absorbed through the skin and can cause severe skin and eye burns.[2][4] The substance may also polymerize under the influence of heat, light, or contact with oxidizers.[3]

While an SDS for a similar compound, Boc-NH-PEG-COOH, suggests it is not a hazardous substance, the presence of the propargyl group in this compound necessitates that it be treated as hazardous waste.[1]

Chemical ComponentKey Hazard CharacteristicsDisposal Consideration
Boc-NH- (Boc-protected amine) Generally low hazard; stable under basic conditions.Cleavage of the Boc group requires strong acidic conditions, which would introduce new hazards to the waste stream.
-PEG12- (Polyethylene Glycol) Low toxicity and biodegradable.Does not accumulate in the environment.
-propargyl Flammable, reactive, and toxic.[1][2][3] Can be fatal upon ingestion, inhalation, or skin absorption.[2][4] Potential for explosive polymerization.[3]Must be disposed of as hazardous waste.[1]

Experimental Protocol: Disposal Procedure

The following step-by-step procedure must be followed for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).

4. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[1][5]

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[2]

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area. Remove all ignition sources.[1] Absorb the spill with an inert, non-combustible material such as sand or earth, and place it in a sealed container for disposal as hazardous waste.[6] Ventilate the area and wash the spill site after cleanup is complete.[1]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste (Contaminated consumables) PPE->SolidWaste During handling LiquidWaste Liquid Waste (Solutions containing the compound) PPE->LiquidWaste During handling SharpsWaste Sharps Waste (Contaminated needles, etc.) PPE->SharpsWaste During handling HazardousContainer Seal in Labeled Hazardous Waste Container SolidWaste->HazardousContainer LiquidWaste->HazardousContainer SharpsWaste->HazardousContainer Labeling Label with: 'Hazardous Waste' 'this compound' 'Flammable, Toxic' HazardousContainer->Labeling Storage Store in a Cool, Dry, Well-Ventilated Area Labeling->Storage Disposal Arrange for Pickup by EHS or Licensed Contractor Storage->Disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Boc-NH-PEG12-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Boc-NH-PEG12-propargyl. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against potential splashes and aerosols of the compound, which could cause eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. While an SDS for a similar PEGylated compound suggests it is not a skin irritator, the propargyl group may pose a risk.[1]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation to minimize inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Engineering Controls
  • Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any potential aerosols or vapors.

  • Secondary Engineering Control: A safety shower and eyewash station must be readily accessible in the laboratory where the compound is handled.

Procedural Steps
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above.

  • Weighing: If weighing the solid compound, perform this task in the fume hood. Use a dedicated spatula and weighing paper.

  • Reconstitution: If preparing a solution, add the solvent to the vial containing the compound slowly and carefully to avoid splashing.

  • Storage: Store this compound in a tightly sealed container, protected from light. Recommended storage is at -20°C for up to three years for the pure form and at -80°C for up to one year when in solvent.[2]

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be disposed of in a designated hazardous waste container.

  • Waste Container: The hazardous waste container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard class (to be determined by your institution's EHS department based on a conservative assessment).

  • Disposal Procedure: Follow your institution's established procedures for the disposal of chemical waste. Do not dispose of this compound or its waste down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood 1. handling_weigh Weigh Solid prep_hood->handling_weigh handling_reconstitute Reconstitute handling_weigh->handling_reconstitute 2. handling_use Experimental Use handling_reconstitute->handling_use 3. storage_seal Seal Container handling_use->storage_seal disposal_waste Segregate Waste handling_use->disposal_waste storage_temp Store at -20°C storage_seal->storage_temp 4. disposal_container Label Container disposal_waste->disposal_container 5. disposal_procedure Follow EHS Protocol disposal_container->disposal_procedure 6.

Safe Handling and Disposal Workflow for this compound.

By adhering to these guidelines, you contribute to a culture of safety within your laboratory and ensure the responsible handling of this chemical throughout its lifecycle. For any uncertainties or specific concerns, always consult your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.